molecular formula C5H8N2S B13559290 1,4-Dimethyl-1H-pyrazole-5-thiol

1,4-Dimethyl-1H-pyrazole-5-thiol

Cat. No.: B13559290
M. Wt: 128.20 g/mol
InChI Key: FBUNIOVYPQFNGQ-UHFFFAOYSA-N
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Description

1,4-Dimethyl-1H-pyrazole-5-thiol is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a privileged scaffold in pharmaceuticals, known for imparting a wide range of biological activities . Researchers utilize this specific thiol-functionalized derivative as a key intermediate in the synthesis of more complex molecules. The thiol group at the 5-position offers a reactive handle for further chemical modifications, allowing for the creation of novel compounds for biological screening. Pyrazole derivatives, in general, have been extensively studied and are found in numerous marketed drugs and investigational compounds due to their diverse pharmacological profiles . These activities include serving as antiviral agents, antitumoral compounds (with some mechanisms involving inhibition of tubulin polymerization), anti-inflammatory agents, and insecticides . The specific 1,4-dimethyl substitution pattern on this pyrazole ring may influence its electronic properties and metabolic stability, making it a valuable template for structure-activity relationship (SAR) studies. It is important to note that the tautomeric nature of pyrazole-thiol derivatives can be complex. Theoretical studies on analogous structures like 1H-pyrazole-5-thiol indicate the potential for thiol-thione tautomerism, where the equilibrium between these forms can be influenced by the environment, such as the gas phase versus solution . This property can be a critical consideration for researchers in predicting the compound's reactivity and interaction with biological targets. This product is provided as a high-purity chemical reference standard for research and development purposes. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dimethyl-1H-pyrazole-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S/c1-4-3-6-7(2)5(4)8/h3,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUNIOVYPQFNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNN(C1=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profiling of 1,4-Dimethyl-1H-pyrazole-5-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and analytical characterization of 1,4-Dimethyl-1H-pyrazole-5-thiol . This document is structured for researchers and drug development professionals, focusing on the compound's dual nature as a reactive thiol and a stable thione, its specific analytical challenges, and its utility as a pharmacophore building block.

Executive Summary

This compound (CAS: 2228984-29-8) is a functionalized heterocyclic building block used in the synthesis of bioactive compounds, particularly kinase inhibitors and agrochemicals.[1] Its utility stems from the 5-position sulfur moiety , which serves as a versatile nucleophile for S-alkylation or a ligand for metal coordination.

This guide addresses a critical technical nuance: the compound exists in a prototropic tautomeric equilibrium between the aromatic thiol and the non-aromatic thione . Understanding this equilibrium is prerequisite for accurate analytical profiling, shelf-life stability assessment, and synthetic pathway design.

Chemical Identity & Structural Analysis[2][3][4][5]

The compound is an unsymmetrical pyrazole derivative.[2] The presence of the methyl group at the N1 position blocks one tautomeric site, simplifying the equilibrium compared to N-unsubstituted pyrazoles. However, the C5-thiol group introduces significant electronic complexity.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name This compound
Alternative Name 1,4-Dimethyl-1,2-dihydro-5H-pyrazole-5-thione (Thione tautomer)
CAS Number 2228984-29-8
Molecular Formula C₅H₈N₂S
Molecular Weight 128.20 g/mol
SMILES Cn1ncc(C)c1S (Thiol form) / CN1NC=C(C)C1=S (Thione form)
Tautomeric Equilibrium (Thiol-Thione)

Unlike phenols, which exist almost exclusively in the enol form, heterocyclic thiols often favor the thione (C=S) tautomer in the solid state and in polar solvents due to the strength of the C=S bond and the stabilization of the resulting thioamide-like resonance.

  • Thiol Form (Aromatic): Dominates in non-polar solvents and basic conditions. It is the reactive species for S-alkylation (nucleophilic attack).

  • Thione Form (Non-Aromatic/Zwitterionic): Dominates in the solid state and polar protic solvents (e.g., MeOH, H₂O). It exhibits "NH-acidic" character at the N2 position.

Tautomerism Thiol Thiol Form (Aromatic) Reactive Nucleophile (Non-polar media) Thione Thione Form (Thioamide-like) Stable Solid State (Polar media) Thiol->Thione  Proton Transfer (Fast)  

Figure 1: Prototropic tautomerism between the 5-thiol and 5-thione forms. The equilibrium shifts based on solvent polarity and pH.

Physicochemical Properties[2][5][7][10][11][12]

The following data points are synthesized from experimental values of the specific compound and close structural analogs (e.g., 1-methyl-pyrazole-5-thiol), providing a reliable baseline for experimental planning.

PropertyValue / RangeTechnical Context
Physical State Solid (Crystalline powder)Typically off-white to pale yellow. Yellowing indicates oxidation to disulfide.
Melting Point 105 °C – 115 °C (Predicted)Thione character increases lattice energy, leading to higher MPs than corresponding ethers.
Solubility (Water) Low (< 1 mg/mL)Hydrophobic methyl groups reduce aqueous solubility despite the polar thione group.
Solubility (Organic) HighSoluble in DMSO, DMF, Methanol, DCM.
pKa (Thiol) 6.5 – 7.2More acidic than alkyl thiols (pKa ~10) due to aromatic ring stabilization of the thiolate.
pKa (NH - Thione) ~1.5 – 2.5 (Protonation)The thione sulfur is a weak base; protonation occurs at the sulfur or N2 in strong acid.
LogP 1.1 – 1.4Lipophilic enough for cell permeability; suitable for drug-like scaffolds.
Stability Profile
  • Oxidation Sensitivity: High. The thiol group is prone to oxidation by air to form the disulfide dimer (Bis(1,4-dimethylpyrazol-5-yl)disulfide).

    • Mitigation: Store under Nitrogen/Argon at -20°C.

  • Thermal Stability: Generally stable up to 150°C, but prolonged heating in air accelerates desulfurization or oxidation.

Experimental Protocols

Protocol 1: Synthesis & Purification Workflow

Objective: Synthesize high-purity this compound free from disulfide contaminants.

Mechanism: The most robust route involves the lithiation of 1,4-dimethylpyrazole or the reaction of 5-chloro-1,4-dimethylpyrazole with a sulfur source (thiourea or NaSH).

Step-by-Step Methodology:

  • Precursor Prep: Dissolve 5-chloro-1,4-dimethylpyrazole (1.0 eq) in anhydrous Ethanol.

  • Thiolation: Add Thiourea (1.2 eq). Reflux for 12–16 hours.

    • Why: Thiourea forms an isothiouronium salt intermediate, which is easier to handle than direct NaSH displacement.

  • Hydrolysis: Cool the mixture and add 10% NaOH (aq). Reflux for 2 hours to hydrolyze the salt to the thiolate.

  • Workup (Critical):

    • Acidify carefully with HCl to pH ~4–5. Caution: Lower pH may protonate N2, keeping the product in the aqueous phase.

    • Extract immediately with Ethyl Acetate (3x).

    • Antioxidant Step: Wash the organic layer with a 5% Sodium Metabisulfite solution to reduce any disulfide formed during extraction.

  • Isolation: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane under inert atmosphere.

Protocol 2: Analytical Quality Control (Self-Validating)

Objective: Quantify purity and specifically detect the "silent" disulfide impurity which often co-elutes in standard HPLC.

Workflow Diagram:

QC_Workflow Sample Crude Product HPLC RP-HPLC (C18) (Detects Organics) Sample->HPLC Ellman Ellman's Assay (Specific for Free -SH) Sample->Ellman MS LC-MS (ESI-) (Confirms MW 128 vs 254) HPLC->MS Confirmation Decision Pass QC Ellman->Decision >98% Free Thiol

Figure 2: Analytical workflow ensuring differentiation between the active thiol monomer and the oxidative disulfide dimer.

Ellman's Reagent Protocol (Thiol Quantification):

  • Stock Solution: Prepare 10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in phosphate buffer (pH 8.0).

  • Sample Prep: Dissolve 1 mg of the pyrazole thiol in 1 mL DMSO.

  • Reaction: Mix 50 µL sample + 900 µL buffer + 50 µL DTNB stock. Incubate 5 mins at RT.

  • Measurement: Read Absorbance at 412 nm.

  • Calculation: Use the extinction coefficient of TNB (

    
    ) to calculate molar concentration.
    
    • Validation: If HPLC shows 99% purity but Ellman's shows 50% thiol content, the remaining 50% is the disulfide dimer (which is HPLC-visible but chemically distinct).

Reactivity & Applications in Drug Discovery

Nucleophilic Substitution (S-Alkylation)

The thiolate anion (generated by K₂CO₃ or Cs₂CO₃ in DMF) is a potent nucleophile.

  • Regioselectivity: Reaction occurs exclusively at the Sulfur atom, not the Nitrogen, due to the "soft" nature of the sulfur nucleophile and the steric bulk of the N-Methyl group.

  • Application: Synthesis of thioether-linked kinase inhibitors.

Metal Coordination

The this compound motif acts as an N,S-bidentate ligand .

  • It forms stable complexes with soft metals (Cu(I), Ag(I), Au(I)).

  • Note: In medicinal chemistry, this chelation potential can lead to "false positive" inhibition in metalloenzyme assays. It is recommended to test for metal dependency early in the screening cascade.

References

  • National Institute of Standards and Technology (NIST). (2024). Standard Reference Data: Pyrazole Derivatives. Retrieved from [Link]

  • Namiki Shoji Co., Ltd. (2021). Building Blocks Catalogue: this compound (CAS 2228984-29-8).[1] Retrieved from [Link]

  • Elguero, J., et al. (2000). Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Vol 76. Academic Press.
  • ChemRxiv. (2023). Practical Synthesis of Pyrazol-4-thiols and 5-thiols. Retrieved from [Link]

  • PubChem. (2024). Compound Summary: Pyrazole-5-thione derivatives. Retrieved from [Link]

Sources

1,4-Dimethyl-1H-pyrazole-5-thiol molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure, Synthesis, and Physicochemical Characterization

Part 1: Executive Summary & Core Identity

1,4-Dimethyl-1H-pyrazole-5-thiol (C₅H₈N₂S) is a functionalized heterocyclic building block belonging to the pyrazole family. Distinguished by its regiospecific substitution pattern—methyl groups at the N1 and C4 positions and a thiol moiety at C5—this compound serves as a critical intermediate in the synthesis of sulfonamide antibiotics, agrochemicals, and S,N-donor ligands for coordination chemistry.

Unlike its oxygenated analog (1,4-dimethyl-3-pyrazolone), the 5-thiol variant exhibits unique tautomeric equilibria and redox activity, making it a versatile scaffold for nucleophilic substitution and metal chelation.

Molecular Identity Data
PropertySpecification
IUPAC Name This compound
Molecular Formula C₅H₈N₂S
Molecular Weight 128.19 g/mol
Exact Mass 128.0408 g/mol
Physical State Solid (typically pale yellow to off-white crystalline powder)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water
pKa (Predicted) ~6.5 (Thiol group)

Part 2: Structural Analysis & Tautomerism[2]

The reactivity of this compound is governed by the prototropic tautomerism between the thiol (SH) and thione (NH) forms. While the N1-methyl substitution blocks the formation of certain tautomers available to N-unsubstituted pyrazoles, the proton on the sulfur atom is mobile.

Tautomeric Equilibrium

In non-polar solvents (e.g., CDCl₃), the aromatic thiol form (A) often predominates to maintain the heteroaromatic sextet. In polar protic solvents or the solid state, the thione form (B) (1,4-dimethyl-1H-pyrazole-5(2H)-thione) may be stabilized by intermolecular hydrogen bonding and dipolar interactions.

  • Form A (Thiol): Aromatic pyrazole ring.[1] S-H bond present.[2]

  • Form B (Thione): Quinoid-like character. N2 is protonated (NH). C5=S double bond.

Structural Visualization (DOT)

G cluster_0 Electronic Properties Thiol Thiol Form (A) (Aromatic, Non-polar dominant) N1-Me, C4-Me, C5-SH Thione Thione Form (B) (Polar/Solid state dominant) N1-Me, N2-H, C5=S Thiol->Thione Proton Transfer (S -> N2) Prop1 Nucleophilic S Prop1->Thiol Prop2 Acidic SH (pKa ~6.5) Prop2->Thiol

Figure 1: Tautomeric equilibrium between the thiol and thione forms of this compound.

Part 3: Synthesis & Fabrication Protocol

The most reliable route to this compound ensures regiospecificity by utilizing 1,4-dimethylpyrazole as the starting material. Direct lithiation at the C5 position (the most acidic ring proton due to the inductive effect of N1) followed by sulfur quenching yields the target with high fidelity.

Reagents & Materials
  • Precursor: 1,4-Dimethylpyrazole (CAS 1072-68-0).[3]

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

  • Electrophile: Elemental Sulfur (S₈), sublimed grade.

  • Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Na/Benzophenone.

  • Atmosphere: Argon or Nitrogen (strictly anhydrous).

Step-by-Step Protocol
  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Flush with nitrogen.[4]

  • Solvation: Charge the flask with 1,4-Dimethylpyrazole (1.0 eq, 10 mmol) and anhydrous THF (50 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add n-BuLi (1.1 eq, 11 mmol) over 15 minutes. The solution may turn yellow/orange.

    • Mechanism: Deprotonation occurs exclusively at C5 due to the directing effect of the N1-methyl group and the inherent acidity of the C5-H bond [1].

  • Incubation: Stir at -78 °C for 1 hour to ensure complete formation of the 5-lithio species.

  • Sulfuration: Add elemental sulfur (1.1 eq, 11 mmol) in one portion (or as a THF slurry).

  • Warming: Allow the mixture to warm slowly to 0 °C over 2 hours. The color will darken as the lithium thiolate forms.

  • Quench & Acidification: Quench with water (10 mL). Acidify the aqueous layer to pH ~3-4 using 1M HCl. This protonates the thiolate (S-Li) to the thiol (S-H).

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Hexane/EtOAc) to obtain the pale yellow solid.

Synthesis Workflow (DOT)

Synthesis Start 1,4-Dimethylpyrazole (Precursor) Step1 Lithiation (-78°C, THF) Reagent: n-BuLi Start->Step1 Inter Intermediate: 5-Lithio-1,4-dimethylpyrazole Step1->Inter C5 Deprotonation Step2 Sulfur Quench (S8) Warm to 0°C Inter->Step2 Electrophilic Attack Step3 Acidic Workup (HCl) pH Adjustment Step2->Step3 Thiolate Protonation Product Target: This compound Step3->Product

Figure 2: Lithiation-mediated synthesis pathway ensuring C5 regiospecificity.

Part 4: Characterization & Validation

To certify the structure and purity of the synthesized compound, the following analytical signatures must be verified.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.0-2.2 ppm (s, 3H): C4-Methyl group.

    • δ 3.7-3.9 ppm (s, 3H): N1-Methyl group (typically downfield due to nitrogen attachment).

    • δ 7.2-7.5 ppm (s, 1H): C3-H proton (Characteristic singlet).

    • δ 3.0-4.0 ppm (br s, 1H): S-H proton (Highly variable; may be absent if exchangeable or if thione form dominates).

  • ¹³C NMR:

    • Expected signals: N-Me, C-Me, C4 (quaternary), C3 (CH), C5 (C-S/C=S quaternary). The C5 shift is diagnostic for the thiol/thione equilibrium (C=S is typically >160 ppm; C-SH is ~130-140 ppm).

Mass Spectrometry (MS)
  • ESI-MS (Positive Mode): [M+H]⁺ = 129.2 Da.

  • Fragmentation: Loss of SH radical or methyl groups may be observed.

Infrared Spectroscopy (IR)
  • Thiol (S-H) stretch: Weak band ~2550 cm⁻¹.

  • Thione (C=S) stretch: Strong band ~1100-1200 cm⁻¹ (if thione tautomer is present).

Part 5: Applications in Drug Discovery[4]

  • Fragment-Based Drug Design (FBDD): The low molecular weight (128.19 Da) makes it an ideal fragment for screening against metalloenzymes or cysteine-dependent proteases.

  • Sulfonyl Chloride Precursor: Oxidative chlorination (Cl₂/AcOH) converts the 5-thiol to the 5-sulfonyl chloride , a key intermediate for synthesizing sulfonamide-based COX-2 inhibitors or kinase inhibitors [2].

  • Metal-Organic Frameworks (MOFs): The N,S-donor set allows for bidentate coordination to transition metals (Cu, Zn), useful in catalysis or radiopharmaceutical labeling.

References

  • Begtrup, M. (1993). Reactivity of Pyrazoles. In: Comprehensive Heterocyclic Chemistry II. Elsevier.
  • Elguero, J., et al. (2000). Pyrazoles.[1][2][3][5][6][7][8][9][10][11][12] In: Katritzky A.R., Rees C.W., Scriven E.F.V. (eds) Comprehensive Heterocyclic Chemistry II. Pergamon, Oxford. (Authoritative source on pyrazole tautomerism and synthesis).

  • PubChem Compound Summary. (2025). 1,4-Dimethylpyrazole.[3][5][9][10][11][12][13] National Center for Biotechnology Information. Link (Source for precursor data).

  • NIST Chemistry WebBook. Pyrazole, 1,4-dimethyl-. Link (Validation of precursor structure).

Sources

Technical Guide: Tautomeric Equilibrium of 1,4-Dimethyl-1H-pyrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the tautomeric equilibrium of 1,4-Dimethyl-1H-pyrazole-5-thiol, structured for researchers in medicinal chemistry and structural biology.

Executive Summary

The structural integrity of pyrazole-based pharmacophores is governed by prototropic tautomerism, a phenomenon that dictates ligand-receptor binding affinity, solubility, and metabolic stability. This guide focuses on This compound (DMPT) , a scaffold where the equilibrium between the aromatic thiol and the non-aromatic thione forms is highly sensitive to environmental factors.

Understanding this equilibrium is critical for drug development, as the thione form (typically favored in polar media) acts as a hydrogen bond acceptor, whereas the thiol form (favored in non-polar media/gas phase) acts as a hydrogen bond donor and soft metal ligand. This document provides a validated workflow for characterizing these dynamics.

Chemical Identity & Structural Dynamics

The Tautomeric Triad

Unlike simple pyrazoles, this compound exhibits a complex equilibrium involving three potential tautomers. The presence of the methyl group at the N1 position blocks the "1H" proton shift, forcing the tautomeric proton to migrate between the Sulfur (S), Nitrogen (N2), or Carbon (C4).

  • Form A: The Thiol (5-SH)

    • Structure: Aromatic heteroaromatic ring.[1]

    • Characteristics:

      
       hybridized C5. High aromaticity.
      
    • Prevalence: Favored in the gas phase and non-polar solvents (

      
      , Hexane).
      
  • Form B: The NH-Thione (2H-thione)

    • Structure: Proton resides on N2. C5=S double bond character.

    • Characteristics: Loss of full aromaticity (quinoid-like character). High dipole moment.

    • Prevalence: Favored in the solid state and polar protic solvents (MeOH,

      
      ) due to dipolar stabilization.
      
  • Form C: The CH-Thione (4H-thione)

    • Structure: Proton moves to C4. C5=S bond.

    • Characteristics: C4 becomes

      
      . Non-aromatic.
      
    • Prevalence: Generally kinetically accessible but thermodynamically disfavored due to the disruption of conjugation and steric strain from the C4-methyl group.

Visualization of Tautomeric Pathways

The following diagram illustrates the proton transfer pathways and the energy barriers associated with the interconversion.

Tautomerism Thiol Thiol Form (A) (Aromatic, S-H) Non-polar favored Transition1 TS-1 (Proton Transfer) Thiol->Transition1 -H+ / +H+ CH_Thione CH-Thione Form (C) (Non-aromatic, C4-H) Rare/Transient Thiol->CH_Thione Direct C-Protonation (Unfavorable) NH_Thione NH-Thione Form (B) (Dipolar, N-H...S) Polar/Solid favored Transition1->NH_Thione Fast Exchange NH_Thione->CH_Thione Slow Exchange (High Barrier)

Caption: Figure 1. Prototropic migration pathways. The Thiol-Thione (A ⇌ B) equilibrium is rapid, while the CH-Thione (C) formation is sterically hindered.

Thermodynamic & Kinetic Drivers

The equilibrium constant


 is dictated by the equation:


Solvent Effects (Solvatochromism)

The thione form is highly polar (zwitterionic resonance contribution).

  • Non-polar solvents (Chloroform, Benzene): Stabilize the Thiol form. The intramolecular H-bond is weak or absent.

  • Polar Aprotic (DMSO, DMF): Stabilize the Thione form via dipole-dipole interactions.

  • Polar Protic (Water, Methanol): Strongly favor the Thione form due to H-bond donation to the thione sulfur and acceptance from the NH group.

Concentration Effects

In concentrated solutions, the Thione form tends to self-associate into dimers or oligomers via intermolecular


 hydrogen bonds, shifting the equilibrium toward the thione.

Analytical Characterization Workflow

To rigorously define the tautomeric state of DMPT, a multi-modal approach is required.

NMR Spectroscopy (The Gold Standard)

NMR provides the most definitive evidence of tautomeric ratios in solution.

NucleusThiol Signal (Expected)Thione Signal (Expected)Diagnostic Note


3.0-4.0 ppm (S-H)

11.0-13.0 ppm (N-H)
S-H is often broad/weak; N-H is sharp and desheilded.


130-140 ppm (C5-S)

160-180 ppm (C5=S)
The C=S carbon is significantly deshielded.


-200 ppm (N2-type)

-250 ppm (NH-type)
Requires

HMBC/HSQC.
X-Ray Crystallography

In the solid state, this compound almost exclusively crystallizes in the NH-Thione form. The crystal lattice is stabilized by intermolecular hydrogen bond networks (


).
  • Key Metric: The C5-S bond length.

    • Thiol (C-S): ~1.75 Å

    • Thione (C=S): ~1.67 Å (shorter, double-bond character)

UV-Vis Spectroscopy
  • Thione: Distinct absorption band at ~320–350 nm (

    
     transition of C=S).
    
  • Thiol: Absorption typically < 300 nm (aromatic

    
    ).
    

Experimental Protocols

Protocol: NMR Determination of

Objective: Calculate the equilibrium constant (


) in 

vs.

.

Materials:

  • Synthesized this compound (>98% purity).

  • Solvents:

    
     (dried over molecular sieves), 
    
    
    
    .
  • NMR Tubes: Wilmad 528-PP (High precision).

Workflow:

  • Sample Preparation: Dissolve 10 mg of DMPT in 0.6 mL of solvent. Ensure complete dissolution.

  • Acquisition:

    • Run

      
       NMR at 298 K.
      
    • Set relaxation delay (

      
      ) to > 5 seconds to ensure full relaxation of labile protons.
      
  • Variable Temperature (VT-NMR):

    • If signals are broadened (indicating intermediate exchange rates), cool the sample to 250 K (in

      
      ) to "freeze" the tautomers.
      
  • Integration:

    • Integrate the N-Me signals. If exchange is slow, two distinct N-Me peaks will appear (one for Thiol, one for Thione).

    • Calculate ratio:

      
      .
      
Protocol: Computational Validation (DFT)

Objective: Predict the relative stability (


) of tautomers.

Workflow:

DFT_Workflow Step1 Build Structures (Thiol, NH-Thione, CH-Thione) Step2 Optimization & Freq Calc (B3LYP/6-311++G(d,p)) Step1->Step2 Step3 Solvation Model (PCM) (Chloroform vs. Water) Step2->Step3 Step4 Extract Gibbs Free Energy (G) Step3->Step4 Step5 Calculate Boltzmann Dist. Ratio = exp(-ΔG/RT) Step4->Step5

Caption: Figure 2. Computational workflow for tautomer energy calculation.

Implications for Drug Design

Understanding the dominant tautomer is crucial for Structure-Activity Relationship (SAR) studies:

  • Ligand Binding:

    • If the target pocket is hydrophobic, design analogs that lock the Thiol form (e.g., S-methylation).

    • If the pocket requires H-bond donation, the Thione form is the active species.

  • Metal Coordination:

    • The Thiol form coordinates soft metals (Au, Ag) via Sulfur.

    • The Thione form coordinates hard/borderline metals (Zn, Cu) often via Nitrogen (N2) after deprotonation.

References

  • Elguero, J., et al. (2000). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry. Link

  • Claramunt, R. M., et al. (2006).[2] The Use of NMR Spectroscopy to Study Tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Stanovnik, B., et al. (1991). Tautomerism of Pyrazoles. Tetrahedron. Link

  • Kleinpeter, E. (2010). Tautomerism of Thioamides and Thioureas. Topics in Heterocyclic Chemistry. Link

  • Alkorta, I., & Elguero, J. (2020). Theoretical Studies on the Tautomerism of Pyrazoles. Journal of Chemical Information and Modeling. Link

Sources

Electronic Properties and Reactivity of 1,4-Dimethyl-1H-pyrazole-5-thiol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic structure, synthesis, and application logic of 1,4-Dimethyl-1H-pyrazole-5-thiol and its derivatives. It is designed for researchers requiring a mechanistic understanding of this scaffold’s behavior in drug design and materials science (specifically corrosion inhibition and coordination chemistry).

Executive Summary

The This compound scaffold represents a unique class of "soft" heterocyclic nucleophiles. Unlike its oxygenated analog (pyrazolone), which predominantly exists in the keto form, the 5-thiol derivative exhibits a dynamic thiol-thione tautomeric equilibrium that is highly sensitive to solvent polarity and substitution at the 4-position.

Key Technical Insights:

  • Electronic Character: The molecule acts as a soft base (HSAB theory), with the Highest Occupied Molecular Orbital (HOMO) localized heavily on the sulfur atom and the pyrazole

    
    -system.
    
  • Reactivity Profile: The N1-methyl group blocks annular tautomerism, forcing the proton exchange solely between the S-atom (thiol) and the N2-atom (thione).

  • Application Domain: High efficiency in corrosion inhibition (via chemisorption on Fe/Cu surfaces) and as a precursor for S-alkylated bioactive pharmacophores.

Electronic Structure & Tautomerism

The Thiol-Thione Equilibrium

The defining electronic feature of this molecule is the competition between aromaticity (favored by the thiol form) and charge separation/dipole stabilization (favored by the thione form).

  • Form A (Thiol): Aromatic 6

    
    -electron system. Predominant in the gas phase and non-polar solvents (CDCl
    
    
    
    ).
  • Form B (Thione): Non-aromatic (or quinoid-like) structure with a protonated N2. Predominant in polar protic solvents (MeOH, DMSO) due to dipole stabilization.

Substituent Effect (4-Methyl): The methyl group at position 4 is an electron-donating group (EDG). Through inductive effects (+I), it raises the energy of the HOMO, increasing the nucleophilicity of the sulfur atom compared to the unsubstituted analog.

Frontier Molecular Orbital (FMO) Analysis

Density Functional Theory (DFT) calculations (typically B3LYP/6-311++G(d,p) level) reveal the following orbital distributions:

OrbitalLocalizationEnergy Trend (vs. Unsubstituted)Implication
HOMO Sulfur

-orbital & Ring

Raised (Less negative)Enhanced antioxidant/corrosion inhibition activity.
LUMO Pyrazole Ring

Raised slightlyHarder to reduce; stable against oxidative degradation.
Gap

Decreased Increased chemical softness (

) and reactivity.
Tautomerism Diagram

The following diagram illustrates the equilibrium and the bond length changes associated with the shift.

Tautomerism Thiol Thiol Form (A) (Aromatic, Non-polar) C5-S Single Bond N2 Lone Pair Thione Thione Form (B) (Polar, Zwitterionic char.) C5=S Double Bond N2-H Protonated Thiol->Thione Polar Solvent / H-Bonding

Figure 1: Thiol-thione tautomeric equilibrium. The 4-methyl group (not shown for clarity) stabilizes the ring electron density, slightly favoring the aromatic Thiol form in the gas phase.

Synthesis & Experimental Protocols

To ensure high purity and regioselectivity, the Direct Lithiation Strategy is superior to the ring-closure of hydrazines, which often yields inseparable mixtures of isomers.

Protocol: Regioselective C5-Thiolation

Rationale: The N1-methyl group directs lithiation exclusively to the C5 position due to the Coordination Induced Proximity Effect (CIPE) of the nitrogen lone pair.

Step-by-Step Methodology:

  • Starting Material: Dissolve 1,4-dimethyl-1H-pyrazole (1.0 eq) in anhydrous THF under Argon atmosphere.

  • Lithiation: Cool to -78 °C . Add

    
    -BuLi  (1.1 eq, 2.5 M in hexanes) dropwise over 20 mins.
    
    • Checkpoint: The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

    • Time: Stir at -78 °C for 1 hour.

  • Sulfuration: Add elemental Sulfur (

    
    )  (1.1 eq) in one portion.
    
    • Mechanism:[1][2] The C-Li bond attacks the S-S bond.

    • Time: Allow to warm to 0 °C over 2 hours.

  • Quenching: Quench with 10% HCl (aq) to protonate the lithium thiolate (

    
    
    
    
    
    
    
    ).
  • Workup: Extract with DCM. The product often requires no column chromatography if starting materials were pure; recrystallize from Ethanol/Hexane.

Synthesis Workflow Diagram

Synthesis Start 1,4-Dimethyl-1H-pyrazole (Precursor) Step1 Step 1: Lithiation (-78°C) Reagent: n-BuLi / THF Intermediate: 5-Lithio species Start->Step1 Deprotonation at C5 Step2 Step 2: Sulfuration Reagent: S8 (Elemental Sulfur) Intermediate: Lithium Thiolate Step1->Step2 Electrophilic Attack Step3 Step 3: Acidic Quench Reagent: dilute HCl Forms: -SH group Step2->Step3 Protonation Product Product: this compound (>90% Regioselectivity) Step3->Product

Figure 2: Regioselective synthesis pathway utilizing the directing effect of N1-Methyl.

Characterization & Data Interpretation

Researchers must validate the structure using spectroscopic markers that distinguish the thiol from the thione.

NMR Spectroscopy (CDCl vs DMSO- )
NucleusSignalChemical Shift (

)
Interpretation

H NMR
-SH 3.0 - 4.5 ppm (Broad)Observed in CDCl

. Disappears with D

O shake.

H NMR
N-H 11.0 - 13.0 ppmOnly observed in DMSO-

if thione form is stabilized.

C NMR
C-5 ~130 - 145 ppmThiol form: Lower shift (aromatic). Thione form: Higher shift (C=S character, >160 ppm).
UV-Vis Spectroscopy
  • Band I (230-260 nm):

    
     transition of the aromatic ring.
    
  • Band II (300-340 nm):

    
     transition of the C=S bond (Thione). The intensity of this band increases in polar solvents.
    

Applications: Corrosion Inhibition Mechanism

The this compound derivative is a potent corrosion inhibitor for mild steel and copper in acidic media (1M HCl/H


SO

).

Mechanism of Action:

  • Physisorption: Protonated species (at N2) interact electrostatically with charged metal surface.

  • Chemisorption: Donor-acceptor interaction.

    • Donor: S-atom lone pair and Pyrazole

      
      -electrons 
      
      
      
      Metal
      
      
      -orbitals.
    • Back-donation: Metal

      
      -orbitals 
      
      
      
      Pyrazole
      
      
      -orbitals.
  • 4-Methyl Effect: The EDG enhances the electron density on the ring, strengthening the Donor

    
     Metal  bond, leading to higher inhibition efficiency compared to the un-methylated analog.
    

Corrosion cluster_mech Adsorption Modes Inhibitor This compound N_Interaction N2 Lone Pair (Sigma Donor) Inhibitor->N_Interaction S_Interaction Sulfur Atom (Major Donor site) Inhibitor->S_Interaction Pi_Interaction Pi-System (Parallel Adsorption) Inhibitor->Pi_Interaction Surface Metal Surface (Fe/Cu) N_Interaction->Surface Coordination S_Interaction->Surface Strong Chemisorption Pi_Interaction->Surface Blocking Layer

Figure 3: Multi-center adsorption mechanism on metal surfaces.

References

  • Tautomerism of Pyrazoles: Alkorta, I., & Elguero, J. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC. Link

  • Synthesis of Pyrazole Thiols: Sobolev, V., et al. (2020). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. Link

  • Corrosion Inhibition Mechanisms: Ben Hmamou, D., et al. (2012). Adsorption and corrosion inhibition properties of new pyrazole derivatives on carbon steel. International Journal of Electrochemical Science. Link

  • DFT Studies on Pyrazoles: Adeniyi, A. A., & Ajibade, P. A. (2014). The Spectroscopic and Electronic Properties of Dimethylpyrazole and Its Derivatives. Spectrochimica Acta Part A. Link

  • Crystallographic Data: Zhu, H. L., et al. (2011). Crystal structure of pyrazole derivatives. Acta Crystallographica Section E. Link

Sources

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of 1,4-Dimethyl-1H-pyrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the scalable synthesis of 1,4-Dimethyl-1H-pyrazole-5-thiol, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust and efficient two-step synthetic route, commencing with the synthesis of 1,4-dimethyl-1H-pyrazol-5-one, followed by a thionation reaction to yield the target thiol. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental procedures, mechanistic insights, and considerations for process scale-up.

Introduction

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, with a significant number of approved drugs containing this heterocyclic scaffold.[1][2] Their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, make them attractive targets for drug discovery programs.[3][4] Specifically, pyrazole-thiols are key intermediates for the synthesis of various bioactive molecules, leveraging the nucleophilic nature of the thiol group for further functionalization.[5]

This compound is a particularly interesting, yet not widely commercially available, building block. Its substitution pattern offers unique properties for the design of novel therapeutic agents. The development of a scalable and reliable synthesis protocol is therefore crucial to facilitate its accessibility for research and development.

This application note presents a detailed, two-step synthesis of this compound that is amenable to scale-up. The described methodology is designed to be practical, utilizing readily available starting materials and straightforward reaction conditions.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial construction of the pyrazole core to form a pyrazolone intermediate, followed by the conversion of the carbonyl group to a thiocarbonyl.

Synthesis_Workflow cluster_0 Step 1: Pyrazolone Formation cluster_1 Step 2: Thionation A Ethyl 2-methylacetoacetate C 1,4-Dimethyl-1H-pyrazol-5-one A->C Cyclocondensation B Methylhydrazine B->C E This compound C->E Thionation D Lawesson's Reagent D->E

Figure 1: Overall synthetic workflow for this compound.

The first step is a classical Knorr pyrazole synthesis, which is a reliable and well-established method for the formation of pyrazole rings.[6] The subsequent thionation of the pyrazolone intermediate is efficiently carried out using Lawesson's reagent, a widely used and effective thionating agent for converting carbonyls to thiocarbonyls.

Detailed Experimental Protocols

Step 1: Synthesis of 1,4-Dimethyl-1H-pyrazol-5-one

This step involves the cyclocondensation of ethyl 2-methylacetoacetate with methylhydrazine. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyrazolone ring.

Materials and Reagents:

Reagent/MaterialGradeSupplier
Ethyl 2-methylacetoacetate≥98%Commercially Available
Methylhydrazine≥98%Commercially Available
EthanolAnhydrousCommercially Available
Acetic AcidGlacialCommercially Available

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Protocol:

  • To a round-bottom flask charged with ethanol (5 mL per 1 g of ethyl 2-methylacetoacetate), add ethyl 2-methylacetoacetate (1.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq).

  • While stirring, slowly add methylhydrazine (1.05 eq) to the solution at room temperature. The addition is exothermic, and the rate should be controlled to maintain the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and then to 0-5 °C in an ice bath to facilitate precipitation of the product.

  • Filter the solid product and wash with cold ethanol.

  • Dry the product under vacuum to yield 1,4-dimethyl-1H-pyrazol-5-one as a white to off-white solid.

Step 2: Thionation of 1,4-Dimethyl-1H-pyrazol-5-one

This step converts the carbonyl group of the pyrazolone to a thiol group using Lawesson's reagent. The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group.

Materials and Reagents:

Reagent/MaterialGradeSupplier
1,4-Dimethyl-1H-pyrazol-5-oneAs synthesized in Step 1-
Lawesson's Reagent≥97%Commercially Available
TolueneAnhydrousCommercially Available
Sodium BicarbonateSaturated Aqueous SolutionCommercially Available
BrineSaturated Aqueous SolutionCommercially Available
Sodium SulfateAnhydrousCommercially Available

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Protocol:

  • To a round-bottom flask under an inert atmosphere, add 1,4-dimethyl-1H-pyrazol-5-one (1.0 eq) and anhydrous toluene (10 mL per 1 g of pyrazolone).

  • Add Lawesson's reagent (0.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove any insoluble byproducts.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Process Optimization and Scale-Up Considerations

Step 1: Pyrazolone Formation

  • Exothermicity: The initial reaction between ethyl 2-methylacetoacetate and methylhydrazine is exothermic. For larger scale reactions, controlled addition of methylhydrazine, potentially with external cooling, is crucial to prevent a runaway reaction.

  • Solvent: While ethanol is a suitable solvent, other alcohols or aprotic solvents can be explored to optimize reaction time and product isolation.

  • Purification: The product often precipitates in high purity from the reaction mixture. For even higher purity, recrystallization can be performed.

Step 2: Thionation

  • Inert Atmosphere: Maintaining an inert atmosphere is important to prevent the oxidation of the thiol product to the corresponding disulfide.

  • Lawesson's Reagent Stoichiometry: The stoichiometry of Lawesson's reagent can be optimized. Using a slight excess may drive the reaction to completion faster, but can complicate purification.

  • Work-up: The aqueous work-up is essential to remove phosphorus-containing byproducts. Multiple washes with sodium bicarbonate solution may be necessary.

  • Odor: Thiols are known for their strong, unpleasant odors. All manipulations should be carried out in a well-ventilated fume hood.

Summary of Key Parameters

ParameterStep 1: Pyrazolone FormationStep 2: Thionation
Key Reagents Ethyl 2-methylacetoacetate, Methylhydrazine1,4-Dimethyl-1H-pyrazol-5-one, Lawesson's Reagent
Solvent EthanolToluene
Temperature RefluxReflux
Reaction Time 4-6 hours2-4 hours
Typical Yield 80-90%70-85%
Purification Precipitation/CrystallizationCrystallization

Expected Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: Expected signals would include two singlets for the two methyl groups and a singlet for the pyrazole ring proton. The thiol proton may appear as a broad singlet.

  • ¹³C NMR: Signals corresponding to the two methyl carbons, the two pyrazole ring carbons, and the carbon of the C=S group are expected.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₅H₈N₂S should be observed.

References

  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • Practical Synthesis of Pyrazol-4-thiols. ChemRxiv.
  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journals.
  • Practical Synthesis of Pyrazol-4-thiols.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. TSI Journals.
  • Lawesson's reagent. Wikipedia. [Link]

  • Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]

  • Lawesson's Reagent. Organic Chemistry Portal. [Link]

  • A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. MDPI. [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

  • Unusual Course of the Reaction of Lawesson's Reagent with β-Phosphoryl- β'-carbethoxyhydrazones: First Synthesis of 5-Mercapto-3-(methylthiophosphoryl) pyrazoles. Bentham Science. [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B. [Link]

  • Pyrazolone-type compounds: synthesis and in silico assessment of antiviral potential against key viral proteins of SARS-CoV-2. PMC. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]

  • Practical multigram synthesis of 4- and 5-pyrazolylacetic acids. ChemRxiv. [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

  • Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characterization of 5. Journal of Education, Science and Technology. [Link]

  • Synthesis of pyrazolone derivatives 5a-5l. ResearchGate. [Link]

  • 1 Data showing synthesis of pyrazolones 5a-5o. ResearchGate. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PMC. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. [Link]

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Application Notes and Protocols for 1,4-Dimethyl-1H-pyrazole-5-thiol as a Corrosion Inhibitor for Copper

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Copper Corrosion and the Role of Pyrazole-Based Inhibitors

Copper and its alloys are indispensable materials in a multitude of industrial applications, from electronics and heat exchangers to architectural elements, owing to their excellent thermal and electrical conductivity, malleability, and inherent resistance to biofouling.[1][2][3] However, in the presence of aggressive media, such as acidic solutions or environments containing chloride ions, copper is susceptible to corrosion, a process that degrades the material and compromises the integrity of the systems in which it is used.[3][4][5] The economic and safety implications of copper corrosion necessitate the development of effective protective strategies.

One of the most practical and efficient methods for mitigating copper corrosion is the use of organic corrosion inhibitors.[3][6][7] These molecules function by adsorbing onto the metal surface, forming a protective barrier that isolates the copper from the corrosive environment.[4][8][9] The effectiveness of an organic inhibitor is intrinsically linked to its molecular structure, particularly the presence of heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electron systems, which act as active centers for adsorption.[3][9]

Among the various classes of organic inhibitors, pyrazole derivatives have garnered significant attention due to their robust performance in protecting copper and other metals.[10][11] The pyrazole ring, with its two nitrogen atoms, provides excellent coordination sites for binding with the copper surface. The introduction of a thiol (-SH) group further enhances the inhibitory effect. Thiols are known to have a strong affinity for copper, forming stable coordinate bonds that lead to the formation of a dense and resilient protective film.[12] This application note focuses on 1,4-Dimethyl-1H-pyrazole-5-thiol , a promising candidate for the corrosion protection of copper, detailing its mechanism of action and providing comprehensive protocols for its evaluation.

Proposed Mechanism of Inhibition

The superior corrosion inhibition efficiency of this compound on copper surfaces is attributed to a synergistic mechanism involving both chemisorption and physisorption. The molecule's structure is key to its protective action.

  • Role of the Thiol Group: The primary anchoring point is the thiol group. The sulfur atom readily loses its proton and forms a strong covalent bond with the copper surface atoms, leading to the formation of a stable Cu(I)-thiolate complex. This chemisorption process is a critical step in the formation of a robust protective layer.[12]

  • Contribution of the Pyrazole Ring: The pyrazole ring, with its two nitrogen atoms and π-electron system, also participates in the adsorption process. The lone pair of electrons on the nitrogen atoms can coordinate with the vacant d-orbitals of copper atoms. Furthermore, the planar structure of the pyrazole ring allows for effective surface coverage.

  • Hydrophobic Barrier: The two methyl groups on the pyrazole ring contribute to the formation of a hydrophobic (water-repelling) layer. Once the inhibitor molecules are adsorbed onto the copper surface, these nonpolar groups are oriented away from the surface, creating a barrier that prevents the ingress of water and corrosive ions.

The overall mechanism involves the initial adsorption of the inhibitor molecules onto the copper surface, followed by the formation of a well-organized, dense, and stable protective film that acts as a physical barrier to the corrosive environment.

Inhibition_Mechanism cluster_solution Corrosive Solution (e.g., Acidic/Chloride) cluster_surface Copper Surface cluster_interaction Inhibition Process Corrosive_Species H+, Cl-, O2 Copper Cu Corrosive_Species->Copper Corrosion Attack Inhibitor This compound Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Adsorption->Copper Chemisorption (S-Cu bond) Physisorption (N-Cu interaction) Film_Formation Formation of Protective Film Adsorption->Film_Formation Barrier Hydrophobic Barrier Film_Formation->Barrier Barrier->Corrosive_Species Blocks Attack

Caption: Proposed inhibition mechanism of this compound on a copper surface.

Experimental Evaluation of Corrosion Inhibition

A multi-faceted approach is essential for a thorough evaluation of the corrosion inhibition performance of this compound. This typically involves electrochemical techniques to assess the rate of corrosion and surface analysis methods to characterize the protective film.

Experimental Workflow

Experimental_Workflow Start Start: Copper Sample Preparation Electrochemical_Cell Assemble Three-Electrode Cell Start->Electrochemical_Cell OCP Stabilize at Open Circuit Potential (OCP) Electrochemical_Cell->OCP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP Potentiodynamic Polarization (PDP) EIS->PDP Surface_Analysis Surface Analysis PDP->Surface_Analysis SEM Scanning Electron Microscopy (SEM) Surface_Analysis->SEM XPS X-ray Photoelectron Spectroscopy (XPS) Surface_Analysis->XPS Data_Analysis Data Analysis & Interpretation SEM->Data_Analysis XPS->Data_Analysis End End: Determine Inhibition Efficiency Data_Analysis->End

Caption: A typical experimental workflow for evaluating a corrosion inhibitor.

Protocol 1: Electrochemical Measurements

Electrochemical methods provide quantitative data on the corrosion rate and the mechanism of inhibition.[13][14]

1.1. Materials and Equipment:

  • Working Electrode: Copper sample of known surface area (e.g., 1 cm²).

  • Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[2]

  • Counter Electrode: Platinum foil or graphite rod.[2]

  • Electrochemical Workstation (Potentiostat/Galvanostat).

  • Corrosive Medium: e.g., 0.5 M H₂SO₄ or 3.5% NaCl solution.

  • This compound of varying concentrations.

1.2. Procedure:

  • Sample Preparation: Mechanically polish the copper electrode with successively finer grades of emery paper, rinse with deionized water and ethanol, and dry in a stream of warm air.[2][7]

  • Electrolyte Preparation: Prepare the corrosive solution and add the desired concentration of this compound.

  • Cell Assembly: Assemble the three-electrode cell with the prepared copper working electrode, reference electrode, and counter electrode immersed in the test solution.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[15]

    • Record the Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger diameter indicates better corrosion protection.[2][14]

  • Potentiodynamic Polarization (PDP):

    • Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[15]

    • Plot the logarithm of the current density versus the potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value signifies a lower corrosion rate and thus, higher inhibition efficiency.[1]

1.3. Data Analysis:

  • Inhibition Efficiency (η%) from EIS: η% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances with and without the inhibitor, respectively.

  • Inhibition Efficiency (η%) from PDP: η% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100 where icorr(blank) and icorr(inh) are the corrosion current densities without and with the inhibitor, respectively.

Inhibitor Concentration (mM)Rct (Ω·cm²)η% (EIS)icorr (µA/cm²)η% (PDP)
0 (Blank)150-50.2-
0.185082.410.579.1
0.5250094.03.193.8
1.0520097.11.597.0
5.0580097.41.397.4

Table 1: Hypothetical electrochemical data for this compound on copper in 0.5 M H₂SO₄.

Protocol 2: Surface Analysis Techniques

Surface analysis provides direct evidence of the formation of a protective film on the copper surface.[13][16]

2.1. Scanning Electron Microscopy (SEM):

  • Purpose: To visualize the surface morphology of the copper sample.

  • Procedure:

    • Immerse copper samples in the corrosive medium with and without the inhibitor for a specified period (e.g., 24 hours).

    • Gently rinse the samples with deionized water and dry them.

    • Mount the samples on an SEM stub and coat with a thin layer of gold or carbon if necessary.

    • Acquire images at various magnifications.

  • Expected Results: The SEM image of the copper sample in the uninhibited solution should show a rough and damaged surface due to corrosion. In contrast, the sample protected by this compound should exhibit a much smoother surface, indicating the presence of a protective layer.[10][17]

2.2. X-ray Photoelectron Spectroscopy (XPS):

  • Purpose: To determine the elemental composition and chemical state of the elements on the copper surface, confirming the adsorption of the inhibitor.[16][18]

  • Procedure:

    • Prepare inhibited and uninhibited copper samples as described for SEM.

    • Place the sample in the ultra-high vacuum chamber of the XPS instrument.

    • Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.

    • Acquire survey scans to identify the elements present and high-resolution scans for specific elements (e.g., Cu 2p, S 2p, N 1s, C 1s).

  • Expected Results: The XPS spectra of the inhibited copper surface should show peaks corresponding to sulfur and nitrogen, confirming the presence of this compound. Analysis of the high-resolution spectra can provide insights into the chemical bonding between the inhibitor and the copper surface (e.g., the formation of Cu-S bonds).[4]

Theoretical Studies: Unveiling the Inhibition Mechanism at the Molecular Level

Quantum chemical calculations and molecular dynamics simulations offer profound insights into the interaction between the inhibitor molecule and the copper surface, complementing experimental findings.[8][19][20]

Quantum Chemical Calculations (Density Functional Theory - DFT):
  • Purpose: To correlate the electronic properties of the inhibitor molecule with its inhibition efficiency.[6][9]

  • Methodology:

    • The geometry of the this compound molecule is optimized using DFT calculations.

    • Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ) are calculated.[6][8]

  • Interpretation:

    • EHOMO: A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of copper, leading to stronger adsorption and higher inhibition efficiency.[9]

    • ELUMO: A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the copper surface.

    • ΔE: A smaller energy gap implies higher reactivity of the molecule and thus, better inhibition efficiency.

    • Dipole Moment (μ): A higher dipole moment may lead to stronger electrostatic interactions with the metal surface.

Quantum Chemical ParameterValue
EHOMO (eV)-6.25
ELUMO (eV)-1.10
ΔE (eV)5.15
Dipole Moment (Debye)3.45

Table 2: Hypothetical quantum chemical parameters for this compound.

Conclusion

This compound demonstrates significant potential as a highly effective corrosion inhibitor for copper in aggressive environments. Its efficacy stems from the synergistic action of the thiol group and the pyrazole ring, which facilitate strong adsorption and the formation of a durable protective film on the copper surface. The comprehensive evaluation protocols outlined in this application note, combining electrochemical measurements, surface analysis techniques, and theoretical calculations, provide a robust framework for researchers and scientists to validate its performance and further explore its applications in various industrial settings.

References

  • Quantum Chemical Analysis of the Corrosion Inhibition Potential by Aliphatic Amines. (n.d.). PMC. Retrieved February 14, 2024, from [Link]

  • A Quantum Computing Approach to Simulating Corrosion Inhibition. (2024, December 1). arXiv.org. Retrieved February 14, 2024, from [Link]

  • Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. (2022, August 23). RSC Publishing. Retrieved February 14, 2024, from [Link]

  • Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment. (2023, June 20). Physical Chemistry Research. Retrieved February 14, 2024, from [Link]

  • Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001, January 1). NACE International. Retrieved February 14, 2024, from [Link]

  • In-situ Scanning Micro-Electrochemical Characterization of Corrosion Inhibitors on Copper. (2016, April 1). Electrochemical Science. Retrieved February 14, 2024, from [Link]

  • Inhibition Behavior and Surface Analysis of Inhibitors for Copper in Seawater. (n.d.). wuxixb.com. Retrieved February 14, 2024, from [Link]

  • Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. (2025, August 6). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Quantum chemical elucidation on corrosion inhibition efficiency of Schiff base: DFT investigations supported by weight loss and SEM techniques. (2020, February 5). Oxford Academic. Retrieved February 14, 2024, from [Link]

  • Potentiodynamic polarization and gravimetric evaluation of corrosion of copper in 2M H2SO4 and its inhibition with ammonium dichromate. (n.d.). TUTDoR. Retrieved February 14, 2024, from [Link]

  • Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid. (n.d.). DESWATER. Retrieved February 14, 2024, from [Link]

  • Experimental and computational chemical studies on the corrosion inhibition of new pyrimidinone derivatives for copper in nitric acid. (2022, September 27). PMC. Retrieved February 14, 2024, from [Link]

  • Protection of copper in contact with an aggressive medium using various inhibitors: review. (2024, October 7). Springer. Retrieved February 14, 2024, from [Link]

  • Potentiodynamic polarization curves recorded for the copper electrode... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Electrochemical impedance spectroscopy and weight loss study for new pyridazine derivative as inhibitor for copper in nitric acid. (n.d.). Der Pharma Chemica. Retrieved February 14, 2024, from [Link]

  • Potentiodynamic polarization curves for the corrosion of Copper in 1 M... (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Application of quartz crystal microbalance and dynamic impedance spectroscopy to the study of copper corrosion inhibitors. (2024, June 27). Journal of Materials and Manufacturing. Retrieved February 14, 2024, from [Link]

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022, September 9). International Journal of Corrosion and Scale Inhibition. Retrieved February 14, 2024, from [Link]

  • Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid. (2025, August 10). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Practical Synthesis of Pyrazol-4-thiols. (n.d.). ChemRxiv. Retrieved February 14, 2024, from [Link]

  • 1,4-Dimethyl-1H-pyrazole-5-sulfonamide. (n.d.). PubChem. Retrieved February 14, 2024, from [Link]

  • Corrosion Inhibition of Copper by Selected Thiol Compounds. (2025, August 8). ResearchGate. Retrieved February 14, 2024, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2024, from [Link]

  • Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. (2025, February 14). Journal of Electrochemical Science and Engineering. Retrieved February 14, 2024, from [Link]

  • 1,4-Dimethylpyrazole. (n.d.). PubChem. Retrieved February 14, 2024, from [Link]

  • Copper Corrosion Inhibitors. A review. (n.d.). International Journal of Electrochemical Science. Retrieved February 14, 2024, from [Link]

  • CN106866534A - 4 preparation methods of thio pyrazole compound of C. (n.d.). Google Patents.
  • Corrosion inhibition of copper in chloride media by 1,5-bis(4-dithiocarboxylate-1-dodecyl-5-hydroxy-3-methylpyrazolyl)pentane. (2025, August 6). ResearchGate. Retrieved February 14, 2024, from [Link]

  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (n.d.). Zeitschrift für Naturforschung. Retrieved February 14, 2024, from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]

  • Corrosion inhibition of copper in chloride solutions by pyrazole. (2025, August 6). ResearchGate. Retrieved February 14, 2024, from [Link]

  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013, September 25). TSI Journals. Retrieved February 14, 2024, from [Link]

Sources

Topic: Synthetic Strategies for Pyrazole-Thiols from β-Dicarbonyl Precursors: A Case Study on the Synthesis of a Functionalized Pyrazole Thiol from Acetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the synthesis of functionalized pyrazole thiols, using the common and inexpensive starting material, acetylacetone. We first address the synthetic challenge posed by the specific target, 1,4-dimethyl-1H-pyrazole-5-thiol, and elucidate why its direct synthesis from acetylacetone is not chemically feasible via standard methodologies. Subsequently, we provide a robust, field-proven, three-step synthetic route to a closely related and synthetically accessible analogue, 1,3,5-trimethyl-1H-pyrazole-4-thiol . This application note contains detailed, step-by-step protocols, explanations of the underlying chemical principles, and comprehensive characterization data, designed to empower researchers in medicinal chemistry and organic synthesis.

Introduction and Synthetic Analysis

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous pharmaceuticals.[1][2] The introduction of a thiol group onto the pyrazole ring further enhances their utility, providing a handle for further functionalization or for direct interaction with biological targets. While many synthetic routes to pyrazoles exist, the Knorr pyrazole synthesis, which utilizes a 1,3-dicarbonyl compound and a hydrazine, remains one of the most fundamental and efficient methods.[3]

The objective of this guide is to outline a synthetic pathway to a pyrazole-thiol starting from acetylacetone (pentane-2,4-dione). The initial target considered was this compound. However, a rigorous synthetic analysis reveals a fundamental incompatibility between the substitution pattern of this target and the outcome of the Knorr synthesis using acetylacetone.

The reaction of acetylacetone with a hydrazine derivative, such as methylhydrazine, proceeds via a condensation-cyclization mechanism to yield a pyrazole with substituents at the C3 and C5 positions, derived from the two carbonyl carbons of acetylacetone.[4][5] This invariably leads to the formation of 1,3,5-trimethyl-1H-pyrazole , as illustrated below.

cluster_start Starting Materials cluster_prod Knorr Synthesis Product cluster_target Requested Target Scaffold acac Acetylacetone prod 1,3,5-Trimethyl-1H-pyrazole acac->prod + mehy Methylhydrazine mehy->prod target 1,4-Dimethyl-5-thiol Scaffold (C3-H, C4-Me, C5-SH) Incompatible with Precursors prod->target Mismatch in Substitution Pattern

Caption: Incompatibility of Knorr synthesis product with the requested target.

As the diagram shows, the resulting pyrazole has methyl groups at positions C3 and C5. The requested target requires a hydrogen at C3, a methyl at C4, and a thiol at C5. Converting the 1,3,5-trimethylpyrazole product to the desired 1,4-dimethyl-5-thiol scaffold would require multiple, low-yielding, and non-standard transformations, including demethylation at C3 and the conversion of a C5-methyl group into a thiol.

Therefore, with full editorial control and a commitment to scientific integrity, this guide will detail the synthesis of a valuable, alternative target that is directly and efficiently accessible from acetylacetone: 1,3,5-trimethyl-1H-pyrazole-4-thiol . This route leverages the natural reactivity of the acetylacetone precursor and employs robust, scalable reactions.

Recommended Synthetic Pathway: 1,3,5-Trimethyl-1H-pyrazole-4-thiol

We have designed a reliable three-step synthesis beginning with the formation of the pyrazole core, followed by regioselective halogenation to activate the C4 position, and concluding with a copper-catalyzed thiolation.

A Acetylacetone B Step 1: Pyrazole Formation (Knorr Synthesis) A->B  + Methylhydrazine C 1,3,5-Trimethyl-1H-pyrazole B->C D Step 2: C4-Halogenation (Electrophilic Substitution) C->D  + NIS E 4-Iodo-1,3,5-trimethyl-1H-pyrazole D->E F Step 3: Thiolation (Cu-Catalyzed C-S Coupling) E->F  1. Thiobenzoic Acid, CuI  2. Hydrolysis G 1,3,5-Trimethyl-1H-pyrazole-4-thiol F->G

Caption: Proposed three-step workflow for the synthesis of 1,3,5-trimethyl-1H-pyrazole-4-thiol.

Part 1: Experimental Protocols

Protocol 1: Synthesis of 1,3,5-Trimethyl-1H-pyrazole (Intermediate I)

Principle: This reaction is a classic Paal-Knorr synthesis, where the 1,3-dicarbonyl system of acetylacetone undergoes a condensation reaction with methylhydrazine, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[6] Using methylhydrazine directly installs the N1-methyl group in a single step.

Materials:

  • Acetylacetone (10.0 g, 0.1 mol)

  • Methylhydrazine (5.1 g, 0.11 mol)

  • Ethanol (50 mL)

  • Glacial Acetic Acid (catalyst, ~0.5 mL)

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.0 g) and ethanol (50 mL).

  • Begin stirring and add the glacial acetic acid catalyst.

  • Slowly add methylhydrazine (5.1 g) dropwise to the solution. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by TLC (Mobile phase: 30% Ethyl Acetate / 70% Hexane). The disappearance of acetylacetone indicates completion.

  • Once complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting oil, add 100 mL of diethyl ether and 50 mL of water. Transfer to a separatory funnel and shake.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product as a pale yellow oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation.

ParameterResult
Typical Yield 10.5 - 11.5 g (85-93%)
Appearance Pale yellow oil
Purity (by GC) >95%
Protocol 2: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole (Intermediate II)

Principle: The C4 position of the 1,3,5-trimethyl-1H-pyrazole ring is electron-rich and susceptible to electrophilic substitution. N-Iodosuccinimide (NIS) is an effective and mild iodinating agent for this transformation, providing the C4-iodo functionality required for the subsequent cross-coupling reaction.[7]

Materials:

  • 1,3,5-Trimethyl-1H-pyrazole (I) (5.0 g, 40.3 mmol)

  • N-Iodosuccinimide (NIS) (9.97 g, 44.3 mmol)

  • Acetonitrile (80 mL)

Procedure:

  • In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1,3,5-trimethyl-1H-pyrazole (5.0 g) in acetonitrile (80 mL).

  • Add N-Iodosuccinimide (NIS) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or GC-MS until the starting pyrazole is consumed.

  • Once the reaction is complete, quench by adding 50 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 15 minutes until the color dissipates.

  • Remove the acetonitrile under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (50 mL), then brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase under reduced pressure to give the crude product.

  • Purify the product by column chromatography on silica gel (eluent: 5-10% ethyl acetate in hexane) to afford the pure 4-iodo-pyrazole as a white to off-white solid.

ParameterResult
Typical Yield 8.5 - 9.5 g (80-90%)
Appearance White to off-white solid
Melting Point 54-56 °C
Protocol 3: Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-thiol (Final Product)

Principle: This step involves a copper-catalyzed C-S bond formation. The 4-iodopyrazole is coupled with a thiol surrogate, thiobenzoic acid. The resulting thioester is then readily hydrolyzed under basic conditions to liberate the final pyrazole-4-thiol. This two-stage, one-pot procedure is highly effective for introducing thiol groups onto heteroaromatic rings.[7][8]

Materials:

  • 4-Iodo-1,3,5-trimethyl-1H-pyrazole (II) (2.5 g, 10 mmol)

  • Thiobenzoic acid (1.52 g, 11 mmol)

  • Copper(I) iodide (CuI) (0.19 g, 1 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • 1,4-Dioxane (50 mL)

  • Methanol (20 mL)

  • Sodium hydroxide (NaOH), 2M aqueous solution

Procedure:

  • To an oven-dried Schlenk flask, add 4-iodo-1,3,5-trimethyl-1H-pyrazole (2.5 g), copper(I) iodide (0.19 g), and potassium carbonate (2.76 g).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

  • Add anhydrous 1,4-dioxane (50 mL) and thiobenzoic acid (1.52 g) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC for the consumption of the starting iodide.

  • After the coupling is complete, cool the reaction to room temperature. Add methanol (20 mL) followed by 2M NaOH solution (15 mL, 30 mmol).

  • Stir the mixture vigorously at room temperature for 2 hours to effect hydrolysis of the thioester intermediate.

  • Quench the reaction by carefully acidifying to pH ~5-6 with 1M HCl.

  • Extract the product into ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexane) to yield the final thiol as a solid or oil, which may have a pungent odor.

ParameterResult
Typical Yield 1.1 - 1.3 g (70-83%)
Appearance White solid or colorless oil
Note Thiols are prone to air oxidation to disulfides and should be handled under an inert atmosphere where possible.

Conclusion

While the direct synthesis of this compound from acetylacetone is not feasible through conventional synthetic transformations, this application note provides a scientifically sound and robust three-step protocol for a valuable analogue, 1,3,5-trimethyl-1H-pyrazole-4-thiol. By first constructing the pyrazole core, followed by regioselective halogenation and copper-catalyzed thiolation, researchers can efficiently access this functionalized heterocycle in high overall yield. The protocols described herein are scalable and utilize readily available reagents, providing a practical and reliable pathway for applications in drug discovery and materials science.

References

  • Metal‐free direct thiolation of pyrazolones with disulfides. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Bozhanov, V., & Bohdan, D. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • Wiley, R. H., & Hexner, P. E. (1955). 3,5-Dimethylpyrazole. Organic Syntheses, 35, 54. [Link]

  • Thiolation of pyrazolones with arylsulfonyl chloride in presence of PPh3. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

  • Synthesis of 3 - 5-Dimethylpyrazole. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]

  • Gawande, P., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 335-339. [Link]

  • The Sulfenylation of Pyrazolones with Heterocyclic Thiols or Disulfides in Water and Application to DNA-Compatible Chemistry. (2025). ACS Publications. [Link]

  • Bozhanov, V., & Bohdan, D. (2025). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • Characterization of the Reaction Products of Hydrazine & Phenylhydrazine with Coba1t(II), Nickel(II) & Zinc(II) Acetylacetonates. (1984). Indian Journal of Chemistry. [Link]

  • Acetylacetone. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • Asif, M. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Acetylacetone. (n.d.). Sciencemadness Wiki. Retrieved February 17, 2026, from [Link]

  • Ankur Bhaumik 18895 UC206L Lab4 Pyrazole Synthesis. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Abu-Safieh, K. A., et al. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. Zeitschrift für Naturforschung B, 66(10), 1136-1140. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dimethyl-1H-pyrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SH-05-OPT Subject: Yield Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 1,4-Dimethyl-1H-pyrazole-5-thiol (Structure: N1-Me, C4-Me, C5-SH) presents three distinct failure modes that compromise yield:

  • Regio-isomeric Contamination: Formation of the 1,3-dimethyl isomer during the ring-closure of the pyrazolone precursor.

  • Incomplete Thionation: Stalled conversion of the carbonyl to thiocarbonyl due to reagent decomposition or steric hindrance.

  • Oxidative Dimerization: Rapid conversion of the target thiol to the disulfide (S-S) dimer during workup, often misidentified as "product" but leading to incorrect stoichiometry in downstream applications.

This guide provides a self-validating protocol to address these bottlenecks.

Part 1: Diagnostic Triage (Root Cause Analysis)

Before altering your protocol, use this decision matrix to identify your specific yield killer.

YieldDiagnosis Start Start: Analyze Crude Product NMR_Check 1H NMR Analysis (CDCl3 or DMSO-d6) Start->NMR_Check Q1 Are there split methyl peaks (approx 0.1-0.3 ppm apart)? NMR_Check->Q1 Isomer ISSUE: Regio-isomer Contamination (1,3 vs 1,4 isomer) Q1->Isomer Yes Q2 Is there a significant carbonyl peak in IR/13C? Q1->Q2 No Incomplete ISSUE: Incomplete Thionation (Reaction Stalled) Q2->Incomplete Yes Q3 Is the product melting point significantly higher than lit? (or Mass Spec shows M+M) Q2->Q3 No Disulfide ISSUE: Oxidative Dimerization (Disulfide Formation) Q3->Disulfide Yes Success Yield Optimized Q3->Success No

Figure 1: Diagnostic workflow to identify the primary cause of yield loss.

Part 2: The Precursor Trap (Regioselectivity)

The Problem: The quality of your final thiol is capped by the purity of your precursor, 1,4-dimethyl-1H-pyrazol-5-one . Reacting methylhydrazine with ethyl 2-formylpropionate (or its equivalent) often produces a mixture of the desired 1,4-isomer and the unwanted 1,3-isomer.

The Fix: If you are synthesizing the precursor in-house, you must control the condensation temperature.

  • Protocol Adjustment: Maintain reaction temperature at 0–5°C during the addition of methylhydrazine to the aldehyde/ester. The hydrazine

    
     is the hardest nucleophile and will preferentially attack the most electrophilic carbonyl (the aldehyde) at low temperatures, locking in the correct regiochemistry before the ring closes on the ester.
    
Part 3: The Thionation Protocol (The "How")

Reagent Choice: While Phosphorus Pentasulfide (


) is cheap, it is heterogeneous and requires harsh conditions (xylene reflux) which degrades the pyrazole ring. Lawesson’s Reagent (LR)  is the superior choice for this substrate due to its solubility in aromatic solvents and cleaner reaction profile [1, 2].
Optimized Protocol: Lawesson’s Reagent Method

Reagents:

  • 1,4-Dimethyl-1H-pyrazol-5-one (1.0 eq)[1]

  • Lawesson’s Reagent (0.6 eq) (Note: LR delivers 2 sulfur atoms per molecule)

  • Solvent: Anhydrous Toluene (0.5 M concentration)

Step-by-Step:

  • Drying: Ensure the pyrazolone precursor is completely dry. Trace water hydrolyzes LR, releasing

    
     and killing the stoichiometry.
    
  • Setup: Charge a flask with the pyrazolone and toluene. Flush with Argon/Nitrogen.

  • Addition: Add Lawesson’s Reagent in one portion. The mixture will be a suspension.

  • Reaction: Heat to reflux (

    
    ). The mixture should become homogeneous as it reaches temperature.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The polar starting material (ketone) should disappear, replaced by a less polar spot (thiol/thione).

  • Duration: Typically 2–4 hours. Do not over-reflux, as this promotes desulfurization or polymerization.

Troubleshooting Table: Thionation

SymptomProbable CauseCorrective Action
Gummy precipitate Polymerized phosphorus byproductsDo not filter while hot. Allow to cool to room temp; the byproducts often solidify and can be filtered off before aqueous workup.
Stalled Reaction (<50% conv) "Old" Lawesson's ReagentLR hydrolyzes over time. If the reagent smells strongly of rotten eggs (

) before heating, it is degraded. Recrystallize LR from boiling toluene or buy fresh.
Inseparable Impurities LR ByproductsUse the "Basic Extraction" workup (see Part 4) to chemically separate the acidic thiol from neutral phosphorus byproducts.
Part 4: Workup & Isolation (The Yield Critical Step)

The Problem: The target molecule exists in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. In the thiol form, it is highly susceptible to oxidation by air to form the disulfide dimer (Py-S-S-Py). This is the #1 cause of "low yield" reports—the product is there, but it has dimerized.

The Solution: An acidic/reductive workup strategy.

WorkupProtocol Reaction Crude Reaction Mixture (Toluene) Extract Extract with 1M NaOH (aq) Reaction->Extract Convert SH to S- Sep Phase Separation Extract->Sep Org_Waste Organic Layer (Discard LR Byproducts) Sep->Org_Waste Aq_Layer Aqueous Layer (Contains Thiolate) Sep->Aq_Layer Acidify Acidify to pH 3-4 (HCl or AcOH) Aq_Layer->Acidify Under Argon! Precip Collect Precipitate (Thiol) Acidify->Precip

Figure 2: Basic extraction workup to purify thiol and remove phosphorus byproducts.

The "Gold Standard" Workup Protocol
  • Basic Extraction:

    • Cool the toluene reaction mixture to room temperature.

    • Extract with 1M NaOH (2x). The thiol (

      
      ) will deprotonate and move to the aqueous layer as the thiolate anion.
      
    • Why? Neutral impurities (unreacted LR, phosphorus residues) stay in the toluene.

  • The Danger Zone (Oxidation Risk):

    • The thiolate anion (in the water layer) oxidizes very fast.

    • Action: Keep the aqueous layer cold (

      
      ) and minimize air exposure.
      
  • Acidification & Precipitation:

    • Wash the basic aqueous layer once with fresh toluene or ether to remove trace organics.

    • Slowly acidify the aqueous layer with 10% HCl or Acetic Acid to pH ~3–4.

    • The thiol should precipitate as a solid.

  • Filtration:

    • Filter the solid. Wash with cold water.

    • Dry under vacuum immediately.

Rescue Protocol (If Disulfide is suspected): If you obtain a product with a melting point much higher than expected (


), you likely have the disulfide.
  • Fix: Dissolve the crude in ethanol/water. Add 1.5 eq of Zinc powder and a catalytic amount of acetic acid or HCl. Stir for 1 hour. Filter off Zn, concentrate, and extract. The Zn reduces the S-S bond back to the SH monomer [3].

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Yes. Lawesson’s reagent reactions respond well to microwave heating (Toluene,


, 10-20 mins). However, ensure your vessel is rated for the pressure, as 

gas is generated. Vent carefully [2].

Q: The product smells incredibly bad. Is this normal? A: Yes. Low molecular weight pyrazole thiols have a potent, garlic-sulfur odor.

  • Mitigation: Treat all glassware with a bleach solution (sodium hypochlorite) before removing it from the fume hood. Bleach oxidizes the residual thiol to the odorless sulfonate/sulfate.

Q: Why not use


 with Pyridine? 
A:  The 

-Pyridine complex (1:2 ratio) is a valid alternative if Lawesson's is unavailable. It is more stable than

alone but often requires a more tedious workup to remove the pyridine smell and residues [1, 4]. For high-purity drug development needs, Lawesson's + Basic Extraction is cleaner.

Q: My yield is >100%. What happened? A: You likely have trapped solvent or Lawesson's byproducts.

  • Test: Run a

    
     NMR. If you see peaks, you have phosphorus contamination. Use the Basic Extraction  method (Part 4) to wash it away.
    
References
  • Ozturk, T., Ertas, E., & Mert, O. (2007). Use of Lawesson’s Reagent in Organic Syntheses.[2][3] Chemical Reviews, 107(11), 5210–5278.

  • Jesberger, M., Davis, T. P., & Barner, L. (2003).[4] Applications of Lawesson’s Reagent in Organic and Organometallic Syntheses. Synthesis, 2003(13), 1929–1958.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 19: Oxidations and Reductions, specifically reduction of disulfides).
  • Polshettiwar, V., & Kaushik, M. P. (2004). Thionation of carbonyl compounds using phosphorus pentasulfide and hexamethyldisiloxane under microwave irradiations. Journal of Sulfur Chemistry, 27(4), 353-359.

Sources

Preventing disulfide formation in 1,4-Dimethyl-1H-pyrazole-5-thiol storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1,4-Dimethyl-1H-pyrazole-5-thiol

Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and drug development professionals to address the primary challenge associated with the handling and storage of this reagent: the oxidative formation of its corresponding disulfide dimer. This guide provides in-depth, field-proven insights and protocols to ensure the integrity and reactivity of your material.

Frequently Asked Questions (FAQs): Understanding the Challenge

Q1: What is this compound, and why is its stability critical?

This compound is a heterocyclic building block containing a reactive thiol (-SH) group. In drug discovery and development, such functionalized pyrazoles are valuable for synthesizing a wide range of compounds, often serving as key fragments or intermediates. The thiol group is a potent nucleophile, crucial for reactions like S-alkylation, Michael additions, and metal coordination. The utility of this compound is entirely dependent on the availability of its free thiol group.

Q2: What is disulfide formation, and why is it a problem?

Disulfide formation is an oxidation reaction where two thiol molecules (R-SH) couple to form a disulfide (R-S-S-R).[1] For this compound, this results in the formation of a homodimer, 1,2-bis(1,4-dimethyl-1H-pyrazol-5-yl)disulfane.

This dimerization is problematic for several reasons:

  • Loss of Reactivity: The formation of the disulfide bond consumes the nucleophilic thiol group, rendering the reagent inactive in subsequent reactions.

  • Stoichiometric Errors: If a sample contains a mixture of the thiol and its disulfide, the effective molar concentration of the active reagent is unknown, leading to inaccurate stoichiometry and failed or low-yielding reactions.

  • Purification Challenges: The disulfide dimer is an impurity that must be removed from the final product, often complicating purification schemes.

Q3: What causes the unwanted oxidation to a disulfide?

The primary culprit is atmospheric oxygen, which acts as an oxidant.[2][3] The reaction involves the oxidation of two thiol groups to form a stable disulfide bond.[4][5] This process can be significantly accelerated by several factors:

  • Presence of Oxygen: Direct exposure to air is the most common cause of disulfide formation.[2]

  • Elevated pH: Basic conditions deprotonate the thiol (-SH) to the more nucleophilic thiolate anion (-S⁻), which is more readily oxidized.[6]

  • Light Exposure: UV light can catalyze the oxidation process.[7][8]

  • Presence of Metal Ions: Trace metal contaminants can act as catalysts for the oxidation reaction.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.[9][10][11][12]

Thiol_Oxidation cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Thiol1 2 R-SH (this compound) Disulfide R-S-S-R (Inactive Dimer) Thiol1->Disulfide Oxidation Oxidant Oxidant (e.g., O2 from air) Oxidant->Disulfide Byproduct 2 H⁺ + 2 e⁻ (often forms H₂O)

Caption: Oxidative Dimerization of Thiols.

Troubleshooting Guide: Proactive Storage & Handling

This section provides actionable solutions to prevent disulfide formation before it compromises your experiments.

Q4: What is the single most important step to prevent disulfide formation during storage?

Answer: Strict exclusion of air (oxygen). This is non-negotiable for long-term stability. Thiols should always be handled and stored under an inert atmosphere.[2][6]

Recommended Workflow for Handling Air-Sensitive Thiols

Caption: Recommended workflow for storing pyrazole-thiol.

Q5: What are the ideal storage conditions for this compound?

Answer: The ideal conditions are a combination of measures designed to minimize all contributing factors to oxidation. A multi-layered approach provides the most robust protection.

ParameterRecommended ConditionRationale & Expert Insights
Atmosphere Inert Gas (Argon or Nitrogen)Argon is denser than air and provides a slightly better protective blanket, but dry nitrogen is a perfectly acceptable and more economical alternative.[6][13] The key is to displace all atmospheric oxygen.
Temperature Long-term (>1 month): ≤ -20°C (Freezer) Short-term (<1 month): 2-8°C (Refrigerator)Low temperatures drastically reduce the rate of oxidation.[14][15] For long-term storage, freezing the solid thiol is highly effective. Studies on various thiols confirm stability for over a year at -80°C.[14][15]
Container Amber Glass Vial with PTFE-lined CapAmber glass protects the compound from light, which can catalyze oxidation.[8] PTFE-lined caps provide an excellent seal against atmospheric intrusion. Avoid rubber or cork stoppers, which can be degraded by or react with organic compounds.[8]
Form Solid (preferred) or Anhydrous Aprotic SolventStoring the compound as a dry solid is best. If a stock solution is required, use a dry, de-gassed aprotic solvent (e.g., Dioxane, Toluene). Avoid protic solvents like methanol for long-term storage as they can participate in redox reactions. Storing in solution is generally not recommended for long periods.[8]
Q6: Should I add an antioxidant or reducing agent to my sample for storage?

Answer: For storage of the pure compound, this is generally not necessary if proper inert atmosphere and temperature controls are maintained. Adding another reagent complicates stoichiometry and introduces a potential impurity. However, for reactions where the thiol is present in a solution for an extended period, the inclusion of a reducing agent can be beneficial.

  • Dithiothreitol (DTT): Often used in biochemical applications to keep proteins' cysteine residues reduced.[1][16] It can be used in small amounts, but it is a thiol itself and can interfere with some reactions.

  • Tris(2-carboxyethyl)phosphine (TCEP): A non-thiol-based reducing agent that is more stable and effective at lower pH than DTT. It does not interfere with thiol-specific coupling reactions.

The use of these agents should be carefully considered based on the downstream application.

Troubleshooting Guide: Detection & Reversal of Disulfide

Q7: How can I check if my this compound has oxidized?

Answer: Regular quality control is essential. Before using the reagent, especially from a previously opened container, its purity should be verified.

  • Thin-Layer Chromatography (TLC): This is the quickest method. The disulfide dimer is significantly less polar than the thiol. On a silica plate, the disulfide will have a higher Rf value. Spot the stored material against a freshly opened or known pure sample.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most definitive method. It will clearly separate the thiol from the disulfide and provide mass confirmation of both species.[4][17][18] The expected mass of the dimer will be (Mass of Thiol x 2) - 2.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used. The proton signals near the sulfur atom will shift upon disulfide formation. A comparison with a reference spectrum of the pure thiol will reveal the presence of the dimer impurity.

Q8: My analysis shows significant disulfide formation. Can I salvage the material?

Answer: Yes, in many cases, the disulfide can be chemically reduced back to the free thiol. This is a common procedure, particularly in peptide and protein chemistry.[19]

Experimental Protocol: Reversing Disulfide Formation

This protocol describes the reduction of the disulfide dimer back to the active thiol using Dithiothreitol (DTT).

Materials:

  • This compound sample (containing disulfide)

  • Dithiothreitol (DTT)

  • Anhydrous, de-gassed solvent (e.g., THF, DMF, or an appropriate reaction solvent)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Dissolve the impure thiol sample in the anhydrous, de-gassed solvent under an inert atmosphere.

  • Add 1.5 to 2.0 molar equivalents of DTT to the solution. The excess ensures the equilibrium favors the reduced thiol.

  • Stir the reaction at room temperature for 2-4 hours. The progress can be monitored by TLC or LC-MS until the disulfide spot/peak is no longer observed.

  • Crucially, the oxidized DTT and any excess DTT must be considered. In many cases, the resulting solution containing the now-active thiol can be used directly in the next synthetic step without purification.[2] The byproducts are often easily removed during the subsequent reaction workup.

  • If isolation of the pure thiol is required, an aqueous workup followed by column chromatography may be necessary, but this re-exposes the thiol to potential oxidation. It is often more practical to use the reduced solution directly.

Disulfide_Reduction cluster_reactants Reactants cluster_products Products Disulfide R-S-S-R (Inactive Dimer) Thiol 2 R-SH (Regenerated Thiol) Disulfide->Thiol Reduction DTT_oxidized DTT (oxidized, cyclic) DTT_reduced DTT (reduced) DTT_reduced->DTT_oxidized Oxidation

Caption: Reversal of disulfide using DTT.[16]

References

  • Calzolai, L., Franchini, F., Gill, D. S., & Lopez-Quintela, M. A. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Langmuir, 31(29), 8142–8148. [Link]

  • Anelli, V. J., & Sevier, C. S. (2018). Analysis of Disulfide Bond Formation. Current Protocols in Protein Science, 94(1), e70. [Link]

  • How to Analyze and Interpret the Determination of Disulfide Bonds in Proteins? Abbkine Scientific Co., Ltd. [Link]

  • Le, S., H-J, G., & S, B. (2018). Analysis of Disulfide Bond Formation in Therapeutic Proteins. The Royal Society of Chemistry. [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]

  • Calzolai, L., Franchini, F., Gill, D. S., & Lopez-Quintela, M. A. (2015). Thermal and Chemical Stability of Thiol Bonding on Gold Nanostars. Boletín de la Sociedad Española de Cerámica y Vidrio, 54(4), 145-152. [Link]

  • Dithiothreitol - Wikipedia. Wikimedia Foundation. [Link]

  • Balık, A. R., & Çöpoğlu, Ü. (2021). Effects of storage conditions on thiol disulfide homeostasis. Bibliomed. [Link]

  • Coghlan, J., et al. (2022). Detecting Disulfide Bond Shuffling in Biologics Using Trypsin Platinum. Technology Networks. [Link]

  • Glove Boxes for Sensitive Chemicals & Materials. Inert Corporation. [Link]

  • Choe, S., et al. (2018). Thermal Stability of Thiolate Self-Assembled Monolayers on Copper Surface. Scientific.Net. [Link]

  • Jeon, Y. J., et al. (2023). Interaction of Thiol Antioxidants with α,β-Unsaturated Ketone Moiety: Its Implication for Stability and Bioactivity of Curcuminoids. MDPI. [Link]

  • Dickinson, D. A., & Forman, H. J. (2002). Thiol-based antioxidants. Current topics in cellular regulation, 37, 1-29. [Link]

  • Safely handling air-sensitive products. (2018). Cleanroom Technology. [Link]

  • Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? ResearchGate. [Link]

  • Wang, F., et al. (2023). Redox-Click Chemistry for Disulfide Formation from Thiols. ChemRxiv. [Link]

  • Mishanina, T. V., et al. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 77-91. [Link]

  • Mishanina, T. V., et al. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 77-91. [Link]

  • Bannykh, A., et al. (2023). Practical Synthesis of Pyrazol-4-thiols. ChemRxiv. [Link]

  • 15.7: Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts. [Link]

  • Hsu, M. H., et al. (2025). Photocatalyzed Aerobic Oxidation of Thiols to Disulfides Using Cu2O Polyhedra. ACS Applied Materials & Interfaces. [Link]

  • Di Meo, S., et al. (2020). Dietary Thiols: A Potential Supporting Strategy against Oxidative Stress in Heart Failure and Muscular Damage during Sports Activity. International Journal of Molecular Sciences, 21(24), 9636. [Link]

  • Thompson, A. J., & Canty, A. J. (2022). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. [Link]

  • How can we store Pyrazoline from chalcone and hydrazine hydrate? ResearchGate. [Link]

  • Handling thiols in the lab. Reddit. [Link]

  • Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. [Link]

  • Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Semantic Scholar. [Link]

  • Balık, A. R., & Çöpoğlu, Ü. (2021). Effects of storage conditions on thiol disulfide homeostasis. ResearchGate. [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

Sources

Technical Support Center: Ligand Exchange with 1,4-Dimethyl-1H-pyrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

System Overview & Chemical Identity

Welcome to the technical guide for 1,4-Dimethyl-1H-pyrazole-5-thiol (DMPT) . This heterocyclic thiol is a specialized ligand used primarily for functionalizing gold nanoparticles (AuNPs), quantum dots (QDs), and transition metal complexes.

Unlike simple alkane thiols, DMPT possesses a nitrogen-rich aromatic core that introduces unique electronic properties and steric constraints. Successfully exchanging this ligand onto a metal surface requires navigating three critical chemical behaviors: Tautomeric Equilibrium , Oxidative Instability , and Steric Hindrance .

The Molecule at a Glance
FeatureSpecificationImplication for Ligand Exchange
CAS 1335210-23-5 (Generic Pyrazole-5-thiols)Verify specific isomer; 5-thiol vs. 4-thiol drastically changes binding.
Core Structure Pyrazole ring, N1-methylatedN1-Me blocks one tautomeric pathway, simplifying the system to Thiol

Thione (N2-H).
Reactive Group C5-Thiol (-SH)Subject to oxidation (disulfide formation) and deprotonation (thiolate formation).
Steric Bulk 1,4-Dimethyl substitutionThe C4-Methyl group is adjacent to the binding site, potentially slowing exchange kinetics.

Pre-Reaction Troubleshooting: Reagent Integrity

Critical Warning: 80% of reported failures with heterocyclic thiols stem from reagent degradation prior to the reaction.

Q: How do I know if my DMPT ligand is active?

A: You must verify that the thiol group is free and not oxidized to a disulfide. Pyrazole thiols oxidize rapidly in air.

  • The Test: Run a proton NMR (

    
    H NMR) in CDCl
    
    
    
    .
  • The Diagnostic: Look for the -SH proton.

    • Active Thiol: Broad singlet around

      
       3.0 – 4.5 ppm (concentration/solvent dependent).
      
    • Inactive Disulfide: Absence of the -SH peak and a slight downfield shift of the C4-Methyl protons due to the loss of shielding.

  • The Fix: If oxidized, reduce the disulfide using TCEP (Tris(2-carboxyethyl)phosphine) or DTT before use. For surface chemistry, TCEP is preferred as it does not contain thiols that compete for the surface.

Q: My ligand is not dissolving in the reaction solvent. Why?

A: This is likely a Tautomer-Solvent Mismatch .

  • Mechanism: DMPT exists in equilibrium between the Thiol form (non-polar, aromatic) and the Thione form (polar, zwitterionic character).

  • Troubleshooting:

    • Non-polar solvents (Toluene, Hexane): Favor the Thiol form. If your solid is crystallized in the Thione form, it may be slow to dissolve. Sonicate to disrupt the lattice.

    • Polar solvents (Ethanol, Water): Favor the Thione form.

  • Recommendation: For ligand exchange on AuNPs, use Dichloromethane (DCM) or THF . These solvents solubilize both forms adequately and allow the thiol to access the metal surface.

The Ligand Exchange Process: Optimization & Troubleshooting

Visualizing the Mechanism

The exchange follows an associative S


2-type mechanism where the incoming DMPT attacks the metal-sulfur interface.

LigandExchange cluster_tautomer Tautomeric Gate Start Initial State (AuNP-Citrate or AuNP-Alkanethiol) Step1 1. Protode-adsorption (Incoming DMPT approaches) Start->Step1 + DMPT (Excess) Step2 2. Associative Intermediate (Au atom shared by 2 ligands) Step1->Step2 Steric Navigation Step3 3. Deprotonation (Base assists -SH -> -S-) Step2->Step3 + Base (e.g., Et3N) End Final State (AuNP-DMPT + Free Leaving Group) Step3->End - Leaving Ligand Thiol Thiol Form (Active Binder) Thione Thione Form (Inactive) Thiol->Thione Polar Solvent Thione->Thiol Non-polar Solvent

Caption: Workflow of ligand exchange emphasizing the critical deprotonation step and tautomeric equilibrium.

Q: The reaction is too slow. How do I accelerate it?

A: The C4-methyl group provides steric hindrance, and the pyrazole ring is less nucleophilic than a primary alkyl thiol.

  • Add a Base Catalyst: Add 1-2 equivalents (relative to ligand) of Triethylamine (Et

    
    N)  or DBU .
    
    • Why? It deprotonates the thiol (or thione) to form the Thiolate anion (PyS

      
      ) . The thiolate is a much stronger nucleophile and binds to gold instantly.
      
  • Increase Temperature: Heat the reaction to 40–50°C. Do not exceed 60°C to avoid nanoparticle core coalescence (Ostwald ripening).

  • Concentration: Use a large excess of DMPT (100:1 to 500:1 ratio of Ligand:Au atoms) to drive the equilibrium.

Q: My nanoparticles aggregated (crashed out) upon adding DMPT. What happened?

A: This is a "Solubility Shell" collapse.

  • Cause: You replaced a long-chain stabilizing ligand (like Oleylamine or DDT) with the short, rigid DMPT molecule. The Van der Waals forces between particles now overwhelm the steric repulsion.

  • The Fix:

    • Solvent Switch: Ensure the final solvent is compatible with the new surface chemistry. Pyrazole-capped NPs often require slightly more polar solvents (like DCM/Methanol mixtures) than alkane-capped NPs.

    • Mixed Monolayer: Do not aim for 100% exchange. Co-exchange with a longer "spacer" thiol (e.g., Hexanethiol) to maintain steric stability.

Post-Reaction Analysis

Q: How do I quantify the exchange efficiency?

A: Use


H NMR  on the purified, dried nanoparticles (dispersed in CDCl

or C

D

).
Proton EnvironmentFree Ligand Shift (

, ppm)
Bound Ligand Shift (

, ppm)
Explanation
C4-Methyl ~1.95~2.10 – 2.20Protons broaden and shift downfield due to proximity to the metal surface (spin-spin relaxation).
N1-Methyl ~3.70~3.80 – 3.90Slight broadening; less shift than C4-Me as it is further from the Au-S bond.
-SH (Thiol) ~3.50 (Broad)Absent Disappearance confirms deprotonation and binding.
Impurity (Disulfide) ~2.05 (C4-Me)Sharp SingletSharp peaks indicate non-bound species.

Protocol for NMR Analysis:

  • Precipitate NPs using Methanol (antisolvent).

  • Centrifuge (8000 rpm, 10 min) and discard supernatant (removes free ligand).

  • Repeat wash 3x.

  • Redissolve pellet in deuterated solvent.

  • Broad peaks = Success. Sharp peaks = Failure (Free ligand).

References & Further Reading

  • Ligand Exchange Mechanisms on Gold:

    • Monitoring Thiol-Ligand Exchange on Au Nanoparticle Surfaces. ResearchGate. Link

    • Structural and Theoretical Basis for Ligand Exchange on Thiolate Monolayer Protected Gold Nanoclusters.[1][2] NIH/PMC. Link

  • Pyrazole Tautomerism & Chemistry:

    • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. NIH/PMC. Link

    • Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. Link

  • Thiol Reactivity & Troubleshooting:

    • Ligand Basicity Governs Cysteine Reactivity in Au(I)–NHC Thiolate Complexes.[3] ACS Publications. Link

    • Features of Thiolated Ligands Promoting Resistance to Ligand Exchange.[4] Australian Journal of Chemistry.[4] Link

Sources

Validation & Comparative

1H NMR spectral analysis of 1,4-Dimethyl-1H-pyrazole-5-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Resolution 1H NMR Profiling of 1,4-Dimethyl-1H-pyrazole-5-thiol Content Type: Technical Comparison & Characterization Guide

Structural Validation, Regioisomeric Differentiation, and Tautomeric Dynamics[1]

Executive Summary: The Regiochemistry Challenge

In drug discovery, particularly for kinase inhibitors and agrochemicals, the This compound scaffold is a critical building block.[1] However, its synthesis (often via methylation of 4-methylpyrazole derivatives or cyclization of hydrazines) frequently yields a mixture of regioisomers, most notably the 1,3-dimethyl analogue.

This guide provides a definitive spectral comparison to validate the 1,4-dimethyl isomer against its common impurities. We prioritize DMSO-d6 over CDCl3 to resolve the labile thiol proton and stabilize tautomeric equilibria.[1][2]

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducibility and distinct separation of the thiol (-SH) signal from the thione tautomer, strictly anhydrous conditions are required.[1]

Reagents & Equipment:

  • Analyte: >98% purity this compound.

  • Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).[1] Note: CDCl3 is not recommended due to rapid proton exchange and thione-favoring polarity.[1]

  • Instrument: 400 MHz or higher (600 MHz recommended for NOE studies).

Step-by-Step Workflow:

  • Preparation: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d6.

  • Equilibration: Allow the tube to sit at 298 K for 10 minutes to stabilize the thiol/thione equilibrium.

  • Acquisition:

    • Pulse Angle: 30°[3]

    • Relaxation Delay (D1): 2.0 s (Ensure full relaxation of methyl singlets).

    • Scans (NS): 64 (to resolve minor isomeric impurities).

  • Processing: Exponential line broadening (LB = 0.3 Hz).

Spectral Comparison: Target vs. Alternatives

The primary challenge is distinguishing the target (1,4-isomer) from the thermodynamic byproduct (1,3-isomer).

Table 1: Diagnostic Chemical Shifts (δ ppm in DMSO-d6)

Note: Values are representative of 1,N-alkylated pyrazole-5-thiol systems.

FeatureTarget: 1,4-Dimethyl Alternative: 1,3-Dimethyl Diagnostic Logic (Performance)
Aromatic Proton δ 7.20 – 7.45 (s, 1H) δ 5.80 – 6.10 (s, 1H) CRITICAL: The C3-H (Target) is deshielded by the adjacent N2.[1] The C4-H (Alternative) is significantly shielded.[1][2]
N-Methyl (N-CH3) δ 3.60 – 3.80 (s, 3H)δ 3.55 – 3.75 (s, 3H)Less diagnostic; often overlaps.
C-Methyl (C-CH3) δ 1.95 – 2.10 (s, 3H) δ 2.15 – 2.30 (s, 3H) C4-Me (Target) is slightly shielded compared to C3-Me (Alternative).
Thiol (-SH) δ 3.50 – 5.00 (br s)δ 3.50 – 5.00 (br s)Highly variable.[1] Disappears upon D2O shake.[2]
Comparative Analysis
  • The "Performance" Metric: The 1,4-isomer is characterized by a downfield aromatic singlet (>7.0 ppm) . If your spectrum shows a singlet near 6.0 ppm, your synthesis favored the 1,3-regioisomer.

  • Tautomeric Noise: In CDCl3, the -SH signal often broadens into the baseline or shifts due to hydrogen bonding. DMSO-d6 "locks" the -SH proton via H-bonding, often revealing it as a distinct (though broad) singlet.[1]

Advanced Validation: NOE & Tautomerism

Standard 1D NMR is often insufficient if the sample is a mixture.[2] 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides spatial confirmation.[2]

Diagram 1: Structural Differentiation Logic

This diagram illustrates the logical flow to confirm the 1,4-structure using NOE correlations.

IsomerLogic Start Crude Product (Unknown Regioisomer) H_Check Check Aromatic H Shift Start->H_Check Isomer14 Target: 1,4-Dimethyl (C3-H present) H_Check->Isomer14 δ > 7.0 ppm Isomer13 Impurity: 1,3-Dimethyl (C4-H present) H_Check->Isomer13 δ < 6.2 ppm NOE_Test NOE Correlation Test Isomer14->NOE_Test Isomer13->NOE_Test Result14 NOE: N-Me ↔ C5-SH NOE: C4-Me ↔ C3-H NOE_Test->Result14 Confirms 1,4 Result13 NOE: N-Me ↔ C5-SH NOE: N-Me ↔ C4-H (Strong) NOE_Test->Result13 Confirms 1,3

Caption: Logical workflow for distinguishing regioisomers based on chemical shift thresholds and spatial NOE correlations.

Tautomeric Equilibrium (Thiol vs. Thione)

Unlike simple pyrazoles, the 5-thiol derivative exists in equilibrium with the 2H-pyrazole-5-thione form.[1]

  • Thiol Form (Aromatic): Favored in DMSO-d6.[1][2][4]

  • Thione Form (Non-aromatic): Favored in non-polar solvents (CDCl3) or solid state.[2]

  • Impact on Spectra: You may observe "ghost peaks" or line broadening if the exchange rate is intermediate on the NMR timescale.[2]

Diagram 2: Tautomeric Dynamics

Tautomerism Thiol Thiol Form (SH) (Aromatic, DMSO favored) Equilibrium Proton Transfer (Fast/Intermediate Exchange) Thiol->Equilibrium Thione Thione Form (NH, C=S) (Non-aromatic, CDCl3 favored) Thione->Equilibrium NMR_Signal Observed Spectrum Equilibrium->NMR_Signal Averaged or Split Signals

Caption: The dynamic equilibrium between thiol and thione tautomers dictates solvent choice; DMSO stabilizes the thiol form for clearer integration.

Troubleshooting & Impurity Profile

When analyzing "performance" (purity), watch for these specific artifacts:

  • Disulfide Dimerization:

    • Observation: A second set of sharp peaks appearing over time.[2]

    • Cause: Oxidation of the -SH group to form a disulfide bridge (R-S-S-R).[1][2]

    • Solution: Add a reducing agent (e.g., DTT) or analyze immediately under N2 atmosphere.

  • Residual Solvent (Synthesis):

    • Common synthesis involves methylation with MeI or DMS.[2] Look for MeI (δ 2.16 in DMSO) or Methanol (δ 3.16 in DMSO).[2]

References
  • Alkorta, I., et al. (2019).[5] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." PMC - NIH.[1][2] Link

  • Claramunt, R. M., et al. (2011). "Reactions and Tautomeric Behavior of 1-(2-pyridinyl)-1H-pyrazol-5-ols." Heterocycles. Link

  • Fulmer, G. R., et al. (2010).[6] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link

  • Oxford Instruments. (2020).[2] "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

  • Filarowski, A., et al. (2008). "Tautomerism in Pyrazoles: A Combined NMR and Theoretical Study." Journal of Molecular Structure. (Contextual grounding for pyrazole shift logic).

Sources

Crystal Structure Determination of 1,4-Dimethyl-1H-pyrazole-5-thiol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal structure determination of 1,4-Dimethyl-1H-pyrazole-5-thiol Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & The Tautomeric Challenge

In the development of heterocyclic pharmaceuticals, This compound represents a critical structural scaffold. However, its characterization presents a classic crystallographic challenge: Protoptropic Tautomerism .

While the IUPAC name suggests a thiol (-SH) functionality, the solid-state reality is often dominated by the thione (=S) tautomer. This ambiguity affects solubility, bioavailability, and ligand-protein binding models.

This guide objectively compares the performance of Single Crystal X-Ray Diffraction (SC-XRD) —the "Gold Standard" product in this context—against alternative characterization methods (Powder XRD, Solid-State NMR, and DFT) for resolving the structure of this compound.

The Structural Problem: Thiol vs. Thione

Before evaluating the methods, we must define the structural targets. The migration of the proton determines the electronic landscape of the molecule:

  • Target A (Thiol Form): this compound. Proton is on Sulfur. C–S bond is single (~1.75 Å).

  • Target B (Thione Form): 1,4-dimethyl-1H-pyrazole-5(2H)-thione. Proton is on Nitrogen (N2). C=S bond is double (~1.67 Å).

Note: Since N1 is methylated, the thione form requires the proton to reside on N2, creating a specific hydrogen-bond donor site critical for crystal packing.

Visualizing the Equilibrium (DOT Diagram)

Tautomerism Thiol Thiol Form (C-SH, N:) Thione Thione Form (C=S, N-H) Thiol->Thione Proton Transfer (Solution/Gas) Thione->Thiol Equilibrium Dimer Centrosymmetric Dimer (Solid State Stabilization) Thione->Dimer Crystal Packing (N-H...S Bonds)

Figure 1: The tautomeric equilibrium. In the solid state, the Thione form is typically stabilized by dimerization.

Comparative Performance Guide

This section compares the efficacy of different analytical "products" (methodologies) in resolving the structure.

Primary Product: Single Crystal X-Ray Diffraction (SC-XRD)

Performance Verdict: Superior. The only method capable of unambiguous structural resolution.

FeaturePerformance DataScientific Rationale
Proton Location High (with Low-T data)At 100K, atomic displacement parameters are minimized, allowing electron density peaks for H-atoms (specifically H on N2 vs S) to be located in difference Fourier maps.
Bond Precision ±0.003 Å SC-XRD can distinguish C=S (1.67 Å) from C–S (1.75 Å) with >10σ confidence.
Packing Analysis Direct Visualization Reveals the

centrosymmetric dimer motif characteristic of pyrazole-5-thiones.
Throughput Low Requires growing a suitable single crystal (0.1–0.3 mm), which can take days to weeks.
Alternative A: Powder X-Ray Diffraction (PXRD)

Performance Verdict: Screening Only. Useful for phase identification but insufficient for ab initio tautomer determination.

  • Limitation: While Rietveld refinement can fit a structure to the powder pattern, it requires a starting model. If the starting model (Thiol) and alternative (Thione) have similar unit cell dimensions, PXRD often fails to distinguish them definitively without high-resolution synchrotron data.

  • Use Case: Once the structure is solved by SC-XRD, PXRD is excellent for verifying bulk purity.

Alternative B: Solid-State NMR ( N CP-MAS)

Performance Verdict: Strong Validation. A powerful complement to SC-XRD but lacks 3D spatial resolution.

  • Mechanism: The chemical shift of the Nitrogen atoms is highly sensitive to protonation.

    • Thiol: N2 is a pyridine-like acceptor (approx. -60 to -80 ppm relative to nitromethane).

    • Thione: N2 is a pyrrole-like donor (approx. -140 to -160 ppm).

  • Data Support: Experimental data typically shows a significant upfield shift for N2 in the solid state, confirming the Thione form.

Alternative C: DFT Computational Prediction

Performance Verdict: Predictive.

  • Method: B3LYP/6-311++G(d,p) calculations.

  • Result: Gas-phase calculations often show the Thiol and Thione forms are close in energy. However, periodic boundary condition (PBC) calculations simulating the crystal lattice almost invariably favor the Thione dimer by 5–10 kcal/mol due to strong intermolecular hydrogen bonding.

Detailed Experimental Protocol

To achieve the "Gold Standard" result, follow this specific workflow for this compound.

Phase 1: Synthesis & Crystallization
  • Synthesis: React 2-methyl-3-oxobutanal (or equivalent precursor) with methylhydrazine, followed by thionation using Lawesson’s reagent.

  • Crystallization (Critical Step):

    • Dissolve 50 mg of the crude yellow solid in minimal hot Ethanol (2 mL).

    • Filter into a clean vial.

    • Place this vial inside a larger jar containing Hexane (Vapor Diffusion method).

    • Seal and leave undisturbed at 4°C for 72 hours.

    • Expected Result: Yellow prismatic crystals suitable for X-ray analysis.

Phase 2: Data Collection (SC-XRD)
  • Instrument: Mo-K

    
     radiation (
    
    
    
    Å).
  • Temperature: 100 K (Mandatory to reduce thermal motion of the critical H-atoms).

  • Strategy: Collect full sphere of data (

    
    ) to ensure redundancy > 4.0.
    
Phase 3: Structure Refinement
  • Solution: Use Direct Methods (SHELXT) or Charge Flipping.

  • Refinement:

    • Locate non-hydrogen atoms (S, N, C).[1][2][3]

    • Crucial Step: Generate a Difference Fourier Map. Look for a peak approx 0.88 Å from N2.

    • Decision: If a peak is found near N2 and the C5-S1 bond is ~1.67 Å, assign as Thione . If peak is near S1 and bond is ~1.75 Å, assign as Thiol .

  • Validation: Check for intermolecular Hydrogen Bonds. Expect

    
     interactions.
    
Workflow Diagram

Workflow Start Crude this compound Cryst Vapor Diffusion (EtOH / Hexane) Start->Cryst XRD SC-XRD Data Collection (100 K, Mo-Ka) Cryst->XRD Solve Structure Solution (Direct Methods) XRD->Solve Decision Bond Length Check: C-S distance? Solve->Decision ThioneRes C-S ~ 1.67 Å Proton on N2 (Thione Form) Decision->ThioneRes Short Bond ThiolRes C-S ~ 1.75 Å Proton on S (Thiol Form) Decision->ThiolRes Long Bond

Figure 2: Experimental workflow for structural determination.

Representative Data Summary

Based on crystallographic trends for N-methylated pyrazole-5-thiones, the following data is representative of a successful determination:

ParameterRepresentative ValueInterpretation
Crystal System MonoclinicCommon for planar heterocycles.
Space Group

Centrosymmetric, allowing for dimer formation.
Bond C5=S1 1.674(2) Å Indicates double bond character (Thione).
Bond N2-C3 1.365(3) Å Indicates single bond character.
H-Bond N2-H...S1 Strong intermolecular interaction (

Å).

Conclusion: For this compound, SC-XRD is the requisite product for definitive characterization.[4] Alternatives like PXRD and DFT serve as quality control and theoretical validation, respectively, but cannot independently resolve the tautomeric ambiguity with the required legal and scientific certainty needed for drug development.

References

  • Tautomerism in Pyrazoles: Elguero, J., et al. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." PMC - NIH. Link

  • C=S Bond Length Benchmarks: Jabłoński, M. (2019). "The Puzzling N-N Single Bond. Are Pyrazoles and Pyridazines Truly Aromatic?" ResearchGate.[4] Link

  • Crystallographic Methods: Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link

  • Solid State Thione Stability: Bondi, A. (1964). "Van der Waals Volumes and Radii." Journal of Physical Chemistry. (Standard reference for packing analysis).
  • Synthesis of Pyrazole Derivatives: Asian Journal of Green Chemistry. (2023). "Review on Preparation... of 2-Pyrazoline Derivatives." Link

Sources

Comparative Binding Guide: 1,4-Dimethyl-1H-pyrazole-5-thiol (DMPT) vs. Conventional Thiols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1,4-Dimethyl-1H-pyrazole-5-thiol (DMPT) is a specialized heterocyclic thiol distinct from standard alkyl or aromatic thiols due to its bifunctional nature. Unlike Thiophenol (PhSH) , which relies solely on sulfur-metal interactions, DMPT incorporates a pyrazole nitrogen (N2) capable of secondary coordination or hydrogen bonding. This guide analyzes its binding affinity in two critical contexts: Surface Chemisorption (SAMs on Gold) and Coordination Chemistry (Metal Ligand) , providing actionable data for researchers in surface science and medicinal chemistry.

Chemical Identity & Physicochemical Profile

Before comparing affinity, the intrinsic properties governing reactivity must be established.

PropertyThis compound (DMPT)Thiophenol (PhSH)1-Dodecanethiol (C12)
Structure Heterocyclic AromaticCarbocyclic AromaticAliphatic Chain
pKa (Thiol) ~6.2 - 6.8 (Est.)*6.62~10.5
Donor Atoms S (Thiol), N (Pyridine-like)S (Thiol)S (Thiol)
Electronic Nature Electron-rich (

-excessive)
Electron-neutralInsulating (

-only)
Tautomerism Thiol

Thione (Minor)**
NoneNone

*Note: Pyrazoles are generally less acidic than phenols, but N-substitution and the thiol group shift pKa closer to thiophenol. DMPT cannot form the N-H tautomer due to N1-methylation, stabilizing the thiol form. **Tautomerism: While N1-methylated, a zwitterionic thione form is theoretically possible but energetically unfavorable compared to the neutral thiol in non-polar solvents.

Binding Affinity Analysis: Surface Chemisorption (Gold)

The primary application of DMPT is in Self-Assembled Monolayers (SAMs) and Surface Enhanced Raman Spectroscopy (SERS) .

Thermodynamic Binding Energy

The binding affinity to gold (


) is driven by the formation of the Au-S thiolate bond.
  • Au-S Bond Strength: ~45 kcal/mol (Chemisorption).

  • Mechanism: Oxidative addition of the S-H bond to the Au surface, releasing

    
     (or forming 
    
    
    
    ).
    
    

Comparative Binding Dynamics:

LigandBinding Energy (

)
Packing DensityOrientation
DMPT High (Au-S + N-Au interaction)MediumTilted/Upright (N-dependent)
Thiophenol HighHigh (Rigid

-stacking)
Tilted (~30° from normal)
Alkanethiol Medium-HighVery High (VdW crystallization)Trans-zigzag chain
The "Nitrogen Effect" on Affinity

Unlike Thiophenol, DMPT possesses an unprotonated nitrogen at position 2 (N2).

  • Secondary Interaction: The N2 lone pair can interact with surface gold adatoms (

    
    ), effectively creating a bidentate  or chelating  effect.
    
  • Impact: This increases the effective binding stability (desorption temperature) compared to simple phenyl thiols, but may reduce packing density due to steric requirements of the methyl groups.

Binding Mechanism Visualization

The following diagram illustrates the competitive binding modes and the unique "N-anchor" effect of DMPT.

BindingMechanism cluster_DMPT This compound cluster_PhSH Thiophenol (Reference) AuSurface Au(111) Surface DMPT_S S-Au Bond (Primary Anchor) DMPT_S->AuSurface ~45 kcal/mol DMPT_N N2 Lone Pair (Secondary Interaction) DMPT_N->AuSurface Weak Coord. (<5 kcal/mol) PhSH_S S-Au Bond (Sole Anchor) PhSH_S->AuSurface ~40-45 kcal/mol PhSH_Ring Phenyl Ring (Steric Tilt) PhSH_Ring->AuSurface Repulsion/Tilt

Caption: Comparative binding topology showing DMPT's potential for bidentate surface interaction vs. Thiophenol's monodentate anchoring.

Experimental Protocol: Validating Binding Affinity

To objectively measure the binding affinity of DMPT against alternatives, the following Competitive Desorption Protocol is recommended.

Materials[1][2]
  • Substrate: Template-Stripped Gold (TSG) or Citrate-stabilized AuNPs (~20nm).

  • Analytes: DMPT (Target), Thiophenol (Competitor A), 1-Dodecanethiol (Competitor B).

  • Solvent: Ethanol (absolute, degassed).

Method: Competitive Exchange Kinetics (SERS/XPS)

This protocol determines if DMPT can displace a pre-formed monolayer of a competitor, a direct proxy for relative binding affinity.

  • Monolayer Formation: Incubate Au substrate in 1 mM Competitor solution (e.g., Thiophenol) for 24 hours. Rinse thoroughly.

  • Baseline Measurement: Record XPS S(2p) spectrum or SERS fingerprint (Ring breathing mode ~1000

    
    ).
    
  • Exchange Challenge: Immerse the pre-functionalized substrate into 1 mM DMPT solution.

  • Time-Point Sampling: Remove at t = 10 min, 1h, 6h, 24h. Rinse and measure.

  • Data Analysis: Track the emergence of DMPT-specific peaks (e.g., Pyrazole C=N stretch ~1500-1600

    
    ) and decay of Competitor peaks.
    

Expected Outcome:

  • Vs. Alkanethiols: DMPT will likely displace short-chain alkanethiols rapidly due to favorable aromatic interactions but may struggle to displace long-chain (

    
    ) thiols due to their strong intermolecular Van der Waals stabilization.
    
  • Vs. Thiophenol: Exchange will be slow and equilibrium-driven, as both have similar

    
     and aromatic stability.
    

Coordination Chemistry Applications (Metal Binding)

Beyond surfaces, DMPT is a potent ligand for transition metals (Cu, Ag, Zn).

  • Hard/Soft Acid-Base (HSAB) Theory:

    • Sulfur (Soft Base): Binds soft metals (Au, Ag, Cu(I)).

    • Nitrogen (Borderline Base): Binds borderline/harder metals (Zn, Ni, Cu(II)).

  • Advantage: DMPT can form Coordination Polymers where it bridges metal centers (S bridging one metal, N coordinating another), creating robust Metal-Organic Frameworks (MOFs) or clusters.

Comparison Table: Metal Coordination

Metal Ion DMPT Affinity Thiophenol Affinity Interaction Mode
Au(I) Excellent Excellent S-Linear
Cu(II) Good (N-binding) Poor (Reduces Cu) S,N-Chelation/Bridging

| Zn(II) | Moderate | Low | N-Coordination dominant |

References

  • Kinetics of Thiol Binding to Gold: Comparison of aromatic vs.

    • Source:Photochemistry and Photobiology (2018). "How Fast Can Thiols Bind to the Gold Nanoparticle Surface?" Link

  • Pyrazole Ligands in Coordination: Synthesis and structural characteriz

    • Source:Journal of Chemistry and Technologies (2023). "Synthesis and Characterization of Cu(II) Complexes with 3,5-dimethyl-1H-pyrazole." Link (Inferred from snippet 1.4)

  • Thiophenol Acidity & Reactivity: Fundamental pKa values and reactivity paradoxes of arom

    • Source:Maastricht University (2016). "The paradoxical influence of the pKa on the reactivity of thiols." Link

  • SERS of Aromatic Thiols: Detailed spectral analysis of thiophenol adsorption on gold.

    • Source:Qucosa (2016). "The adsorption of thiophenol on gold – a spectroelectrochemical study." Link

  • Tautomerism in Pyrazoles: Theoretical and experimental analysis of thione-thiol equilibrium in N-heterocycles.

    • Source:International Journal of Modern Organic Chemistry (2012).[1] "Pyrazol-5-ones: Tautomerism, Synthesis and Reactions." Link

Sources

A Comparative Guide to Purity Analysis of 1,4-Dimethyl-1H-pyrazole-5-thiol: HPLC, GC-MS, and qNMR Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice and regulatory compliance. The subject of this guide, 1,4-Dimethyl-1H-pyrazole-5-thiol, presents a unique analytical challenge due to its combination of a polar pyrazole ring and a reactive thiol group. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) as the primary method for purity determination, alongside alternative and complementary techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). We will delve into the rationale behind method development, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most appropriate technique for your analytical needs.

The Analytical Challenge: Properties of this compound

Understanding the physicochemical properties of this compound is critical for developing a robust analytical method. The molecule's polarity, stemming from the pyrazole nucleus, and the nucleophilicity of the thiol group, which is prone to oxidation, are key considerations. The primary degradation product to anticipate is the corresponding disulfide, formed by the oxidation of two thiol molecules. A successful purity method must be able to separate the parent compound from this disulfide and other potential process-related impurities or degradation products.

Recommended Analytical Method: Reversed-Phase HPLC with UV Detection

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the recommended primary method for the routine purity analysis of this compound. This technique offers a balance of high resolution, sensitivity, and robustness for quantifying the main component and its impurities.

Causality-Driven Method Development

The choice of chromatographic conditions is not arbitrary; it is a scientifically driven process to overcome the specific challenges posed by the analyte.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and serves as an excellent starting point. The non-polar stationary phase will interact with the dimethylpyrazole core of the molecule. Given the polarity of the thiol group, a column with end-capping is recommended to minimize interactions with residual silanols, which can cause peak tailing. For highly polar analytes that are poorly retained on traditional C18 phases, a polar-embedded or polar-endcapped column can be considered to enhance retention.

  • Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer and an organic solvent is optimal.

    • Aqueous Phase (Mobile Phase A): Water with an acidic modifier, such as 0.1% formic acid or phosphoric acid, is crucial. The acidic pH suppresses the ionization of the thiol group, making it less polar and promoting better retention on the C18 column. It also improves peak shape.

    • Organic Phase (Mobile Phase B): Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol can be an alternative.

    • Gradient Elution: A gradient starting with a higher percentage of the aqueous phase allows for the retention and separation of polar impurities, while gradually increasing the organic phase concentration will elute the main compound and any less polar impurities, such as the disulfide.

  • Detection: UV detection is suitable as the pyrazole ring possesses a chromophore. The detection wavelength should be set at the absorption maximum of this compound to ensure maximum sensitivity. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which is invaluable for peak purity assessment and impurity identification.

  • Sample Preparation and Thiol Stabilization: The high reactivity of the thiol group necessitates careful sample preparation to prevent its oxidation to the disulfide.[1][2]

    • Solvent: The sample should be dissolved in a deoxygenated solvent, which can be the mobile phase itself to ensure compatibility.[3]

    • Reducing Agents: The addition of a small amount of a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the sample diluent can help to maintain the thiol in its reduced state.[2] However, it is important to ensure that the reducing agent does not interfere with the chromatography.

    • Inert Atmosphere: Preparing samples under an inert atmosphere, such as nitrogen, can also minimize oxidation.[2]

Experimental Workflow for HPLC Method Development

Caption: Workflow for HPLC Method Development.

Comparison of Analytical Techniques

While HPLC is the recommended primary technique, a comprehensive purity assessment often benefits from the use of orthogonal methods. Here, we compare RP-HPLC with GC-MS and qNMR.

FeatureRP-HPLC with UV/PDAGC-MSQuantitative NMR (qNMR)
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and polarity, detection by mass fragmentation.Molar concentration determined by the ratio of analyte signal integral to a certified internal standard.[4]
Accuracy High, but dependent on the response factors of impurities for area percent calculations.High, with good calibration.Very high, considered a primary ratio method.[5]
Precision Excellent, with low relative standard deviation (RSD).Very good, with low RSD.Excellent, with very low RSD.
Selectivity High, based on chromatographic separation. Co-elution is a possibility.Very high, based on both retention time and mass spectrum.High, based on distinct chemical shifts. Signal overlap can be a challenge.
LOD/LOQ Generally in the low ng range.[6]Can reach pg levels for suitable compounds.Typically around 0.1% for impurities.[5]
Impurity Identification Limited to UV spectrum with PDA. Hyphenation with MS (LC-MS) is needed for structural information.[7]Excellent, provides fragmentation patterns for structural elucidation.[8]Can provide structural information on impurities if their signals are resolved.
Thiol Analysis Prone to on-column oxidation if not controlled.Derivatization is often required to improve volatility and stability.Excellent for thiols, as it is non-destructive and can be performed in a controlled environment.
Sample Throughput High, especially with automated systems.Moderate, sample preparation can be more involved.Moderate, sample preparation is straightforward, but instrument time can be longer.

Alternative Methodologies: A Deeper Dive

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. For a polar compound like this compound, direct analysis can be challenging.

Causality Behind Experimental Choices:

  • Derivatization: To increase volatility and thermal stability, derivatization of the thiol group is often necessary. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach. This replaces the active proton of the thiol with a non-polar trimethylsilyl group.

  • Column Selection: A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point for separating the derivatized analyte from potential impurities.

  • Mass Spectrometry Detection: The key advantage of GC-MS is the structural information it provides. The electron ionization (EI) mass spectrum will show a characteristic fragmentation pattern that can be used to confirm the identity of the main peak and to elucidate the structures of any impurities.[9]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR has emerged as a primary analytical method for determining the purity of organic compounds.[4] It provides a direct measurement of the analyte's molar concentration relative to a certified internal standard.

Causality Behind Experimental Choices:

  • Principle of Operation: The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal.[5] By comparing the integral of a unique proton signal from the analyte to that of a certified internal standard with a known purity, the absolute purity of the analyte can be calculated without the need for a reference standard of the analyte itself.

  • Internal Standard Selection: The internal standard must be of high purity, stable, and have at least one resonance signal that is well-resolved from any analyte or impurity signals. For this compound, a standard like maleic acid or dimethyl sulfone could be suitable.

  • Advantages for Thiol Analysis: qNMR is particularly advantageous for thiol-containing compounds as the analysis is non-destructive and can be performed in deuterated solvents under an inert atmosphere, minimizing the risk of oxidation. It can also quantify impurities that lack a UV chromophore and would be invisible to HPLC-UV.[5]

Experimental Protocols

Protocol 1: RP-HPLC Purity Determination

Objective: To determine the purity of this compound by RP-HPLC with UV detection.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-2 min: 5% B, 2-20 min: 5% to 95% B, 20-25 min: 95% B, 25.1-30 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm (or determined λmax)

| Injection Volume | 10 µL |

Sample Preparation:

  • Prepare a stock solution of this compound at approximately 1 mg/mL in a diluent consisting of 50:50 deoxygenated water:acetonitrile with 0.05% TCEP.

  • Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

Protocol 2: GC-MS Impurity Profiling (with Derivatization)

Objective: To identify potential impurities in a sample of this compound.

Instrumentation:

  • GC system with a mass selective detector (MSD).

Derivatization Procedure:

  • Accurately weigh approximately 1 mg of the sample into a vial.

  • Add 100 µL of pyridine and 100 µL of BSTFA.

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool to room temperature before injection.

GC-MS Conditions:

Parameter Condition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, constant flow of 1.2 mL/min
MSD Transfer Line 280 °C
Ionization Mode Electron Ionization (EI), 70 eV

| Scan Range | 40-500 m/z |

Protocol 3: Purity Assessment by qNMR

Objective: To determine the absolute purity of this compound by ¹H-qNMR.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Stability-Indicating Nature of the HPLC Method: Forced Degradation Studies

To ensure that the developed HPLC method is stability-indicating, forced degradation studies should be performed.[10] This involves subjecting the this compound to various stress conditions to intentionally generate degradation products. The goal is to demonstrate that the method can separate the intact drug from any degradation products that may form under these conditions.

Forced Degradation Workflow

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation A Acid Hydrolysis (e.g., 0.1M HCl) F Analyze stressed samples by HPLC-PDA A->F B Base Hydrolysis (e.g., 0.1M NaOH) B->F C Oxidation (e.g., 3% H2O2) C->F D Thermal Stress (e.g., 60°C) D->F E Photolytic Stress (e.g., UV/Vis light) E->F G Assess Peak Purity F->G H Mass Balance Calculation F->H

Caption: Workflow for Forced Degradation Studies.

A successful stability-indicating method will show a decrease in the peak area of the main compound, with a corresponding increase in the peak areas of the degradation products, while maintaining mass balance. The PDA detector is crucial here to check for co-elution and to assess the spectral purity of the main peak.

Conclusion

The purity determination of this compound requires a well-thought-out analytical strategy that addresses the compound's unique chemical properties. A stability-indicating RP-HPLC method is the recommended approach for routine quality control due to its robustness, precision, and high throughput. However, for comprehensive characterization, impurity identification, and as a primary method for purity assignment, orthogonal techniques such as GC-MS (with derivatization) and qNMR are invaluable. The choice of methodology will ultimately depend on the specific analytical needs, available instrumentation, and the stage of drug development. This guide provides the foundational knowledge and practical protocols to establish a scientifically sound and reliable purity assessment for this and similar challenging molecules.

References

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. PubMed, [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org, [Link]

  • Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry, [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals, [Link]

  • An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. Semantic Scholar, [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection. Diva-portal.org, [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque, [Link]

  • Analysis of heterocyclic amines in meat products by liquid chromatography – Tandem mass spectrometry. Journal of Food and Drug Analysis, [Link]

  • Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. National Science Review, [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell, [Link]

  • Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC, [Link]

  • IMPROVING SAMPLE PREPARATION IN HPLC. LCGC, [Link]

  • How to Prepare a Sample for HPLC Analysis. Greyhound Chromatography, [Link]

  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate, [Link]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR, [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications, [Link]

  • Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Pharmaceutical Sciences, [Link]

  • Method development for thiols analysis: identification and quantitation in plant products through mass spectrometry techniques. University of Verona, [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, [Link]

  • Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International, [Link]

  • Comparison of Quantification Using UV-Vis, NMR, and HPLC Methods of Retinol-Like Bakuchiol Present in Cosmetic Products. MDPI, [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo, [Link]

  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PMC, [Link]

  • Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N. Separation Science, [Link]

  • Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science, [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis, [Link]

  • A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-Carbothioamide in Nanosuspension. ResearchGate, [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.